(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSCINFUBQNPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 1,2,3-Thiadiazole Pharmacophores: A Technical Guide to Synthesis and Mechanistic Application
Executive Overview
The 1,2,3-thiadiazole ring is a highly stable, five-membered heterocyclic pharmacophore characterized by one sulfur and two nitrogen atoms. Unlike its more common 1,3,4-isomer, the 1,2,3-thiadiazole core possesses a unique mesoionic character—a distinct distribution of positive and negative charges across the ring that cannot be represented by a single purely covalent structure. As a Senior Application Scientist, I have observed that this electronic distribution, combined with the high lipophilicity imparted by the sulfur atom, allows these molecules to cross cellular membranes with exceptional efficiency while maintaining strong hydrogen-bonding interactions with biological targets1[1].
This technical guide dissects the mechanistic basis of 1,2,3-thiadiazole derivatives, provides a self-validating protocol for their synthesis via the classical Hurd-Mori reaction, and synthesizes recent quantitative data regarding their antimicrobial and anticancer efficacy.
Mechanistic Basis of Therapeutic Action
The therapeutic versatility of 1,2,3-thiadiazoles stems directly from their structural properties. The sulfur atom significantly increases the lipophilicity of the scaffold, enhancing pharmacokinetic absorption and penetration through the phospholipid bilayers of pathogens and tumor cells. Simultaneously, the nitrogen atoms act as potent hydrogen-bond acceptors, anchoring the molecule within the active sites of target proteins (such as focal adhesion kinase (FAK) or microtubule assemblies)2[2].
Logical relationship between 1,2,3-thiadiazole structural properties and therapeutic outputs.
Synthetic Strategy: The Hurd-Mori Cyclization
The most robust and widely utilized method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction , first discovered in 1955. This process involves the cyclization of an
Causality of Experimental Choices
-
Precursor Selection (Semicarbazones vs. Simple Hydrazones): We utilize semicarbazones because the urea moiety acts as an excellent leaving group. During cyclization, it decomposes into carbon dioxide (
) and ammonia ( ). This irreversible gas evolution thermodynamically drives the reaction to completion. -
Temperature Control (0°C Initiation): Thionyl chloride is highly reactive and corrosive. Initiating the nucleophilic attack at 0°C prevents the rapid, uncontrolled exothermic degradation of the semicarbazone intermediate, ensuring high regioselectivity.
-
Solvent Selection (Dichloromethane): DCM provides a strictly aprotic environment that prevents the premature hydrolysis of
, while maintaining excellent solubility for the organic intermediates.
Self-Validating Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
Safety Note:
-
Step 1: Precursor Preparation Suspend acetophenone semicarbazone (10 mmol) in anhydrous dichloromethane (20 mL) within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Validation Checkpoint 1: Ensure the suspension is uniform. The starting material will be partially insoluble at room temperature but will dissolve as the reaction proceeds.
-
-
Step 2: Controlled Cyclization Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (19 mmol) dropwise over 15 minutes.
-
Validation Checkpoint 2: Observe the reaction mixture. The onset of cyclization is validated by the visible evolution of gas (
and ). If no gas evolves, the may be degraded and must be replaced.
-
-
Step 3: Reaction Maturation Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.
-
Validation Checkpoint 3: Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system. The complete disappearance of the baseline semicarbazone spot validates that the reaction has reached maximum conversion. Do not proceed to quenching until this is confirmed.
-
-
Step 4: Quenching and Isolation Cool the reaction mixture back to 0°C and carefully add crushed ice to quench excess
. Extract the organic layer, dry over anhydrous sodium sulfate ( ), filter, and concentrate under reduced pressure.-
Validation Checkpoint 4: Purify the crude oil via silica gel column chromatography. The final product purity must be validated via
-NMR (looking for the characteristic highly deshielded thiadiazole ring proton around 8.5 - 9.0 ppm).
-
Self-validating workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Quantitative Efficacy Data
Recent pharmacological evaluations have demonstrated that modifying the substituents on the 1,2,3-thiadiazole ring yields highly potent agents across multiple therapeutic domains. The table below summarizes key quantitative data derived from recent literature, highlighting the scaffold's broad-spectrum potential4[4],2[2].
| Compound Derivative | Biological Target / Pathogen | Activity Metric | Key Observation |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 Virus | Exhibited superior antiviral potency compared to standard lamivudine ( | |
| Thiophene-1,2,3-thiadiazole (Cmpd 99) | Tobacco Mosaic Virus (TMV) | 58.72% Induction Potency | Demonstrated significant direct anti-TMV activity, outperforming reference drugs like tiadinil. |
| Substituted 1,2,3-thiadiazole (Cmpd 4a) | Escherichia coli (Gram-negative) | Activity comparable to 5 | |
| Substituted 1,2,3-thiadiazole (Cmpd 4c) | Staphylococcus aureus (Gram-positive) | Highly selective and potent against resistant Gram-positive strains. | |
| Substituted 1,2,3-thiadiazole (Cmpd 4c) | MCF-7, SW480, HCT116 Tumor Cells | High Cytotoxicity | Exhibited greater growth inhibition than the reference chemotherapeutic 5-fluorouracil. |
Conclusion & Future Perspectives
The 1,2,3-thiadiazole pharmacophore represents a privileged scaffold in modern drug discovery. Its unique combination of mesoionic stability, hydrogen-bonding capacity, and tunable lipophilicity allows for the rational design of molecules that can overcome multidrug resistance in both oncology and infectious diseases. By adhering to rigorous, self-validating synthetic protocols like the optimized Hurd-Mori reaction, researchers can reliably generate diverse libraries of these compounds. Future development should focus on structure-activity relationship (SAR) studies targeting specific kinase inhibitors and microtubule-destabilizing agents to fully realize the clinical potential of this heterocycle.
References
1.3 - Benchchem 2.2 - MDPI 3.4 - PMC / NIH 4.1 - ACS Publications
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Targeting the Cholinergic and Oncogenic Pathways: A Technical Guide to the SAR of Thiadiazole Phenyl Methanamines
The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of thiadiazole phenyl methanamines, focusing on their application in neurotherapeutics (specifically Acetylcholinesterase inhibition) and oncology.
Executive Summary: The Pharmacophore[1]
The thiadiazole phenyl methanamine scaffold represents a privileged structure in medicinal chemistry, effectively bridging the lipophilic domain of a phenyl ring with the electron-deficient, hydrogen-bonding capacity of a thiadiazole core via a flexible methanamine (aminomethyl) linker.
This guide dissects the molecular architecture of these compounds, specifically the 1,3,4-thiadiazole isomers, which exhibit potent biological activity as Acetylcholinesterase (AChE) inhibitors (for Alzheimer’s disease) and EGFR kinase inhibitors (for anticancer therapy). The synergy between the aromatic "tail" and the heterocyclic "head" allows these molecules to span dual binding sites in complex enzymes.
Chemical Architecture & Synthetic Logic
To understand the SAR, one must first master the assembly. The synthesis typically hinges on the cyclization of hydrazine precursors or the modification of pre-formed thiadiazole rings.
Core Synthetic Protocol: The Dehydrative Cyclization
The most robust route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazides.
Protocol 1: Synthesis of 5-(Substituted-benzyl)-1,3,4-thiadiazol-2-amine
-
Reagents: Carboxylic acid hydrazide (phenylacetic acid derivative), Potassium thiocyanate (KSCN), Conc. H₂SO₄ or POCl₃.
-
Rationale: The phenylacetic acid precursor provides the "phenyl methanamine" carbon skeleton (benzyl moiety).
Step-by-Step Methodology:
-
Hydrazide Formation: Reflux the appropriate phenylacetic acid ester with hydrazine hydrate in ethanol for 4–6 hours.
-
Thiosemicarbazide Intermediate: React the hydrazide with KSCN and HCl in ethanol. Reflux for 3 hours. Precipitate the solid (thiosemicarbazide) with water.
-
Cyclization (The Critical Step):
-
Option A (Acidic): Dissolve the thiosemicarbazide in cold conc. H₂SO₄.[1] Stir at 0°C for 1 hour, then room temperature for 2 hours. Pour onto crushed ice and neutralize with ammonia.
-
Option B (Dehydrative): Reflux with POCl₃ for 2–4 hours (preferred for sterically hindered substrates).
-
-
Purification: Recrystallize from ethanol/DMF mixtures to ensure removal of uncyclized linear intermediates.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of synthesizing the scaffold and diversifying the phenyl ring.
Caption: Figure 1. Convergent synthetic pathway for constructing the thiadiazole phenyl methanamine scaffold.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct regions: the Thiadiazole Core , the Methanamine Linker , and the Phenyl Substitution Pattern .
Region A: The Thiadiazole Core (The Anchor)
The 1,3,4-thiadiazole ring acts as a bioisostere of a pyridine or amide.
-
Electronic Effect: The ring is electron-deficient, making it a strong hydrogen bond acceptor (via N3/N4). This is critical for interacting with residues like Tyr124 in the Acetylcholinesterase (AChE) active site [1].
-
Isomerism: 1,3,4-thiadiazoles generally outperform 1,2,4-isomers in AChE inhibition due to better geometric alignment with the catalytic triad.
Region B: The Methanamine Linker (The Pivot)
This region (–CH₂–NH– or –NH–CH₂–) determines the flexibility and orientation of the phenyl ring relative to the thiadiazole.
-
Methylene Bridge (-CH₂-): Essential for "bending" the molecule to fit into the Peripheral Anionic Site (PAS) of AChE while the thiadiazole binds to the Catalytic Active Site (CAS).
-
Amine Nitrogen: Often derivatized into amides or Schiff bases. Free amines (–NH₂–) can form salt bridges, but Schiff bases (-N=CH-) often show higher potency due to extended conjugation and planarity [2].
Region C: The Phenyl Ring (The Hydrophobic Tail)
Modifications here drive selectivity and potency.
Quantitative SAR Data Summary (AChE Inhibition):
| Phenyl Substituent (R) | Position | Electronic Effect | IC₅₀ (nM) | Interpretation |
| -H | - | Neutral | > 1000 | Baseline activity; weak hydrophobic interaction. |
| -F | meta (3-pos) | EWG / Lipophilic | 1.82 | Optimal. Fluorine enhances metabolic stability and fits tight hydrophobic pockets [1]. |
| -Cl | ortho (2-pos) | EWG / Steric | 2.03 | Steric bulk at ortho forces a twisted conformation favorable for specific binding modes. |
| -NO₂ | para (4-pos) | Strong EWG | 50-100 | Strong EWG pulls electron density, potentially weakening π-π stacking interactions. |
| -OCH₃ | para (4-pos) | EDG | 200-500 | Electron donation reduces potency compared to halogens in AChE models. |
Data synthesized from recent studies on benzamide-thiadiazole conjugates [1, 3].
Mechanistic Logic: Dual Binding Site Inhibition
In Alzheimer's research, the most effective inhibitors span both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.
-
The Thiadiazole binds to the CAS (interacting with Ser203/His447).
-
The Phenyl Methanamine extends into the PAS (interacting with Trp286).
-
The Linker length is the determinant of whether this dual binding can occur.
Caption: Figure 2. Dual-site binding mechanism of thiadiazole phenyl methanamines within the Acetylcholinesterase enzyme gorge.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following assay protocol is standardized for evaluating these compounds.
Ellman’s Assay for AChE Inhibition
This colorimetric assay measures the production of thiocholine.
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.75 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM).
-
Enzyme: Electric eel AChE (0.2 U/mL).
Procedure:
-
Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).
-
Incubation: In a 96-well plate, mix:
-
140 µL Phosphate buffer
-
20 µL Enzyme solution
-
20 µL Test compound (various concentrations)
-
Incubate at 25°C for 15 minutes.
-
-
Reaction Trigger: Add 10 µL DTNB and 10 µL ATChI.
-
Measurement: Monitor absorbance at 412 nm immediately for 5–10 minutes using a microplate reader.
-
Calculation: Determine the velocity of reaction (slope). Calculate % Inhibition =
. Derivate IC₅₀ using non-linear regression.
Therapeutic Implications & Future Directions[3][4]
Oncology (EGFR Inhibition)
Beyond CNS activity, the phenyl-amino-thiadiazole motif mimics the ATP-binding hinge region of kinases.
-
SAR Insight: Introduction of a 3,4-dichloro substitution on the phenyl ring significantly increases cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cancer lines [4].
-
Mechanism: The thiadiazole nitrogen accepts a hydrogen bond from the kinase hinge region (Met793 in EGFR), while the phenyl group occupies the hydrophobic pocket II.
Optimization Strategy
For researchers developing next-generation analogs:
-
Rigidify the Linker: Replace the methanamine with a piperazine bridge to reduce entropic penalties upon binding.
-
Bioisosterism: Swap the sulfur in the thiadiazole for oxygen (oxadiazole) to alter solubility profiles if blood-brain barrier (BBB) penetration is poor.
-
Hybridization: Conjugate the amine tail with antioxidant moieties (e.g., ferulic acid) to create multi-target directed ligands (MTDLs) for Alzheimer's.
References
-
Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives as Potential Anti-Alzheimer Agents. Pharmaceutical Sciences, 2024.
-
Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase. Molecules, 2019.
-
Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Journal of Chemical Research, 2017.[2]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 2025.
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry, 2024.
Sources
Technical Guide: Solubility Profile of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine in Organic Solvents
[1]
Executive Summary
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a bifunctional heterocyclic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structure comprises a lipophilic 1,2,3-thiadiazole core attached to a phenyl ring, functionalized with a polar, basic methanamine (benzylamine) tail.[1]
Understanding its solubility profile is critical for:
-
Process Chemistry: Optimizing reaction solvents (e.g., nucleophilic substitutions).
-
Purification: Designing recrystallization systems (antisolvent selection).
-
Formulation: Developing stable liquid concentrates or salt forms.[1]
This guide provides a predicted solubility landscape based on quantitative structure-property relationships (QSPR) and details the "Gold Standard" experimental protocols required to validate these values in a laboratory setting.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
To predict solubility behavior, we must deconstruct the molecule into its interacting pharmacophores.
| Feature | Moiety | Physicochemical Effect |
| A | Primary Amine ( | High Polarity / Basicity. Acts as an H-bond donor and acceptor.[1] Responsible for pH-dependent solubility (high in acidic media due to |
| B | 1,2,3-Thiadiazole | Aromatic / Lipophilic. Electron-deficient heterocycle.[1] Increases solubility in chlorinated solvents (DCM) and polar aprotic solvents. |
| C | Phenyl Linker | Lipophilic Scaffold. Provides |
Theoretical Solubility Parameters
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and the functional group analysis, the following solubility profile is projected for the free base form of the compound at 25°C.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism of Interaction |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice.[1] |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding with the amine and thiadiazole nitrogens.[1] |
| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Favorable interaction with the aromatic/heterocyclic core.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate (10-30 mg/mL) | H-bond acceptance from the amine.[1] |
| Aromatic | Toluene | Low-Moderate (1-10 mg/mL) | |
| Aliphatic | Hexane, Heptane | Very Low (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy.[1] |
| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic aromatic core dominates.[1] |
| Aqueous | Water (pH < 5) | High (>50 mg/mL) | Protonation of amine to ammonium salt ( |
Critical Note on Stability: Primary amines readily absorb atmospheric
to form carbamates.[1] Solubility testing in non-polar solvents should be conducted under an inert atmosphere (or ) to prevent precipitation of the insoluble carbamate salt.
Experimental Protocols (The "How-To")
To generate authoritative data, you must move beyond visual estimation to quantitative analysis. Below are the standard operating procedures (SOPs) for thermodynamic and kinetic solubility.
Workflow Visualization
The following diagram outlines the decision logic for solubility determination.
Figure 1: Decision workflow for selecting between Thermodynamic (accuracy) and Kinetic (speed) solubility methods.
Protocol A: Thermodynamic Equilibrium Solubility (The Gold Standard)
Purpose: Determines the absolute solubility limit of the stable crystal form.
-
Preparation: Weigh approximately 10-20 mg of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
-
Saturation Check: If the solid dissolves completely, add more solid until a visible suspension (excess solid) persists.
-
Agitation: Cap the vial tightly (use Parafilm to prevent evaporation). Shake or stir at 25°C for 24–48 hours to ensure equilibrium.
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR
-
Filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility with solvent).[1]
-
-
Quantification:
-
Dilute the supernatant 100x with mobile phase.
-
Inject into HPLC (UV detection at ~280 nm, characteristic of the thiadiazole ring).
-
Calculate concentration using a pre-established calibration curve.[1]
-
Protocol B: Kinetic Solubility (Early Stage Screening)
Purpose: Rapid estimation using a DMSO stock solution.[1]
-
Stock Prep: Dissolve compound in DMSO to create a 10 mM stock solution.
-
Spiking: Add the DMSO stock dropwise into the target solvent (e.g., pH 7.4 buffer) while measuring turbidity via nephelometry or UV absorbance (620 nm).
-
Endpoint: The point at which precipitation occurs (sudden increase in absorbance) is the kinetic solubility limit.[1]
Solvent Selection Strategy for Synthesis & Crystallization
When designing a process, the solubility profile dictates the solvent choice.
Reaction Solvents (High Solubility Required)
-
Recommended: THF, 2-MeTHF, DMF. [1]
-
Why: These solvents dissolve the free base well, facilitating nucleophilic attacks or coupling reactions. 2-MeTHF is a greener alternative to THF and separates well from water during workup.[1]
Crystallization Solvents (Differential Solubility)
-
Solvent: Ethanol or Isopropanol (IPA). [1]
-
High solubility at reflux; moderate/low at room temperature.[1]
-
-
Anti-Solvent: Heptane or Water (at high pH). [1]
-
Method: Dissolve in warm Ethanol, then slowly add Heptane to induce precipitation of the purified crystals.
-
Salt Formation[7]
-
Strategy: To improve water solubility for biological assays, convert the free base to a hydrochloride or methanesulfonate salt.
-
Protocol: Dissolve free base in EtOAc; add 1.1 eq of HCl in Dioxane. The salt will precipitate immediately due to the non-polar nature of EtOAc relative to the ionic salt.
-
Stability & Handling Precautions
-
Amine Oxidation: Benzylamines can oxidize to imines or aldehydes upon prolonged exposure to air/light.[1] Store solid under Argon at -20°C.
-
Thiadiazole Sensitivity: The 1,2,3-thiadiazole ring is generally stable but can undergo ring cleavage (Wolff rearrangement precursors) under extreme basic conditions or high heat (>150°C). Avoid using strong bases like NaH or t-BuLi unless necessary for specific transformations.[1]
References
-
PubChem. (2025).[1] 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Authoritative text on thiadiazole stability and reactivity).
-
Parshad, H., et al. (2004).[2] "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics, 269(1), 157-168.[2] Available at: [Link]
-
BenchChem. (2025).[1][3] Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. (Provides context on the parent heterocycle's solubility).
Sources
- 1. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Use of Methanamine Linkers in Thiadiazole-Based Drug Design
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Its success, however, is not solely dependent on the core heterocycle. The judicious selection of linker moieties to connect the thiadiazole core to other pharmacophoric fragments is a critical determinant of a drug candidate's overall efficacy. This guide provides an in-depth technical analysis of the methanamine (-CH₂-NH-) linker, a frequently employed and highly effective bridge in the design of novel thiadiazole-based therapeutics. We will explore the strategic rationale for its use, its impact on molecular properties and structure-activity relationships (SAR), validated synthetic protocols, and its application in the development of potent bioactive agents.
Introduction: The Thiadiazole Core and the Imperative of the Linker
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing sulfur and two nitrogen atoms. Its unique electronic and structural characteristics, including its role as a bioisostere of pyrimidine and its mesoionic character, allow compounds containing this moiety to readily cross cellular membranes and interact with biological targets.[2][3][5] This has led to the development of numerous thiadiazole derivatives with a broad spectrum of pharmacological activities.[6][7][8]
However, the thiadiazole ring rarely acts in isolation. It is typically functionalized with various substituents that modulate its activity. In many advanced drug designs, the thiadiazole is connected to another key binding motif or functional group via a linker. The linker is not merely a passive spacer; it is an active architectural element that critically influences:
-
Conformational Flexibility: The linker dictates the spatial orientation of the connected fragments, allowing the molecule to adopt the optimal conformation for binding to its biological target.[9][10]
-
Solubility and Physicochemical Properties: The nature of the linker can significantly impact a compound's solubility, lipophilicity, and hydrogen bonding capacity, all of which are crucial for pharmacokinetics.
-
Structure-Activity Relationship (SAR): Subtle changes in linker length, rigidity, or composition can lead to dramatic shifts in biological activity.[11][12]
The methanamine linker, with its inherent simplicity and flexibility, has emerged as a powerful tool in the medicinal chemist's arsenal for optimizing thiadiazole-based drug candidates.
The Methanamine Linker: A Strategic Choice
The methanamine linker consists of a methylene bridge (-CH₂-) connected to a secondary amine (-NH-). This seemingly simple structure provides several key advantages in drug design.
Rationale for Use: Causality in Experimental Design
The selection of a methanamine linker is a deliberate choice driven by specific molecular design hypotheses:
-
Controlled Flexibility: Unlike a simple alkyl chain, the methanamine linker introduces a degree of conformational constraint while still allowing for necessary rotational freedom. The methylene group provides a flexible pivot point, enabling the terminal pharmacophore to orient itself effectively within a binding pocket.[9][13]
-
Hydrogen Bonding Capability: The secondary amine is a potent hydrogen bond donor and acceptor. This is a critical feature for establishing strong and specific interactions with amino acid residues (e.g., aspartate, glutamate, serine) in the active site of a target protein, thereby enhancing binding affinity and selectivity.
-
Vectorial Orientation: The non-linear geometry of the sp³-hybridized nitrogen atom helps to project the attached substituent away from the plane of the thiadiazole ring, allowing for exploration of three-dimensional space within a binding site.
Structural and Functional Impact
The incorporation of a methanamine linker imparts specific, predictable characteristics to the final molecule.
| Feature | Impact on Molecular Properties | Rationale for Drug Design |
| Flexibility | Allows for multiple, low-energy conformations. | Optimizes ligand-receptor fit by reducing the entropic penalty of binding.[10] |
| Polarity (Amine) | Increases hydrophilicity and provides H-bonding sites. | Improves aqueous solubility and enables key interactions with polar residues in the target protein. |
| Basicity (Amine) | Can be protonated at physiological pH. | Can form crucial salt-bridge interactions with acidic residues (e.g., Asp, Glu) in an enzyme's active site. |
| Synthetic Tractability | The amine group is a versatile handle for chemical modification. | Facilitates the straightforward synthesis of compound libraries for SAR studies. |
Synthesis and Methodologies: A Self-Validating Protocol
A common and reliable method for introducing a methanamine linker to a thiadiazole core involves the reaction of a 2-amino-1,3,4-thiadiazole derivative with an appropriate aldehyde, followed by reduction of the resulting Schiff base.
Representative Experimental Protocol: Synthesis of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine
This protocol describes a two-step synthesis that is robust and can be adapted for a wide range of substituted thiadiazoles and aldehydes.
Step 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
-
To a suspension of thiosemicarbazide (10 mmol) in ethanol (50 mL), add benzoyl chloride (10 mmol).
-
Reflux the mixture for 4 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature. The intermediate, N-benzoylthiosemicarbazide, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Add the dried intermediate to concentrated sulfuric acid (20 mL) at 0°C with stirring.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the primary amine protons and the correct aromatic splitting pattern in the NMR, along with the correct molecular ion peak in the mass spectrum, validates the product's identity.
Step 2: Synthesis of N-benzyl-5-phenyl-1,3,4-thiadiazol-2-amine (Final Product)
-
Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (5 mmol) in methanol (30 mL).
-
Add benzaldehyde (5.5 mmol) and a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture for 6 hours to form the Schiff base intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (7.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS. Key validation points include the disappearance of the aldehyde proton, the appearance of a new benzylic CH₂ signal in the ¹H NMR (typically around 4.5 ppm), and the correct high-resolution mass.[14]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of methanamine-linked thiadiazole derivatives.
Caption: General synthetic workflow for methanamine-linked thiadiazoles.
Case Studies: The Methanamine Linker in Action
The strategic use of the methanamine linker has proven successful in enhancing the biological activity of thiadiazole derivatives across different therapeutic areas.
Anticancer Agents
In the design of novel anticancer agents, the methanamine linker has been used to connect the thiadiazole scaffold to various aromatic and heterocyclic systems that can interact with specific targets like kinases or tubulin. The linker allows the molecule to adopt a conformation that fits into the ATP-binding pocket of a kinase, for example, while the thiadiazole moiety forms additional stabilizing interactions.[2][15]
| Compound Class | Target/Mechanism (Hypothesized) | Role of Methanamine Linker | Representative IC₅₀ Values |
| Thiadiazole-Benzimidazole Hybrids | Kinase Inhibition (e.g., CDK1) | Orients the benzimidazole moiety into the hydrophobic pocket; N-H provides a key H-bond.[15] | 5.51–9.48 μM (MCF-7 breast cancer line).[5] |
| Thiadiazole-Quinoline Conjugates | Topoisomerase Inhibition | Provides optimal spacing and geometry for intercalation with DNA base pairs. | 1.62-2.62 µM (A549 lung cancer line).[5] |
| Thiadiazole-Chalcone Derivatives | Tubulin Polymerization Inhibition | The flexible linker allows the chalcone moiety to bind to the colchicine binding site on tubulin. | GI₅₀ values from 0.20 to 5.68 μM across various cell lines.[2] |
Antimicrobial Agents
For antimicrobial applications, the methanamine linker often connects the thiadiazole to a group that enhances cell wall penetration or interacts with bacterial enzymes. The ability of the amine to be protonated can be particularly advantageous for interacting with the often negatively charged bacterial cell surface.[1][16][17]
Visualizing the Mechanism of Action
This diagram conceptualizes how a methanamine-linked thiadiazole inhibitor might interact with an enzyme's active site.
Caption: Hypothetical binding mode of a methanamine-linked inhibitor.
Future Perspectives and Conclusion
The methanamine linker is a proven and effective component in the rational design of thiadiazole-based drugs. Its combination of controlled flexibility, hydrogen bonding potential, and synthetic accessibility makes it an attractive choice for medicinal chemists. Future work will likely focus on creating more complex, "smart" linkers that may incorporate additional functionalities or be designed to be cleaved at the target site. However, the fundamental principles that make the simple methanamine linker so effective will continue to guide the development of the next generation of thiadiazole therapeutics. By understanding the causal relationship between linker structure and biological activity, researchers can more efficiently navigate the complex landscape of drug discovery and design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (n.d.). International Journal of Health and Pharmaceutical. [Link]
-
Szeliga, M., & Obminska-Mrukowicz, B. (2020). Thiadiazole derivatives as anticancer agents. Cancer Chemotherapy and Pharmacology, 86(4), 439-457. [Link]
-
Zaccone, M. R., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3531. [Link]
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025). Pharmedico Publishers. [Link]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Synthetic Communications, 51(20), 2975-3001. [Link]
-
Gloc, M., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30(31), 3590-3617. [Link]
-
Nowak, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(18), 4213. [Link]
-
1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update. (n.d.). ResearchGate. [Link]
-
Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16365. [Link]
-
Szeliga, M., & Obminska-Mrukowicz, B. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357-1369. [Link]
-
Whitty, A., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2243-2247. [Link]
-
Zhou, H. X. (2001). The affinity-enhancing roles of flexible linkers in two-domain DNA-binding proteins. Journal of molecular biology, 314(5), 1127-1136. [Link]
-
Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 12(3), 613-623. [Link]
-
Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
-
Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8505. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Kim, Y. C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. [Link]
-
Gieraltowska, J., et al. (2007). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current medicinal chemistry, 14(5), 567-577. [Link]
-
Ardecky, R. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery, 29(4), 100176. [Link]
-
Wang, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 648310. [Link]
-
What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (2021). iGEM. [Link]
-
PEG Methylamine, MeNH-PEG - ADC Linkers. (n.d.). AxisPharm. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (n.d.). OUCI. [Link]
-
Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. (2012). ResearchGate. [Link]
-
Ardecky, R. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery. [Link]
-
Bastin, G., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5836-5841. [Link]
-
Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22. (n.d.). ResearchGate. [Link]
-
The most common linkers in bioactive molecules and their bioisosteric replacement network. (2020). ChemRxiv. [Link]
-
New Synthetic Routes to 1,3,4-Thiadiazole Derivatives. (n.d.). Scilit. [Link]
-
Methenamine. (n.d.). Wikipedia. [Link]
-
methenamine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 16. pharmedicopublishers.com [pharmedicopublishers.com]
- 17. mdpi.com [mdpi.com]
The Toxicological Pharmacophore: A Safety & Liability Guide to Thiadiazole-Based Amines
Executive Summary
Thiadiazole-based amines—specifically the 1,3,4- and 1,2,4-isomers—are privileged scaffolds in drug discovery, serving as bioisosteres for carboxylic acids and pyrimidines. They are central to FDA-approved therapeutics like Acetazolamide (carbonic anhydrase inhibitor) and Cefazolin (antibiotic). However, their high electron deficiency and sulfur-nitrogen richness introduce specific toxicological liabilities that often trigger late-stage attrition.
This guide moves beyond basic LD50 values to dissect the mechanistic origins of toxicity : metabolic bioactivation, hERG channel blockade, and mutagenic potential. It provides actionable protocols to de-risk these scaffolds early in the lead optimization phase.
Part 1: Structural Basis of Toxicity (SAR)
The thiadiazole ring is not merely a linker; it is an electron-deficient "sink" that influences the reactivity of attached amine groups.
The Isomer Hierarchy
-
1,3,4-Thiadiazole: The most common isomer. Generally more stable but prone to specific metabolic ring scission.
-
1,2,4-Thiadiazole: often used to modulate lipophilicity (LogP). Known to exhibit different hERG binding modes due to altered dipole moments.
-
1,2,5-Thiadiazole: Less common in amines; often associated with higher reactivity and potential toxicity (e.g., Timolol precursor chemistry).
The "Warhead" Liability: Bioactivation
The primary safety concern for thiadiazole amines, particularly those with adjacent alkyl-thio groups (2-alkylthio-1,3,4-thiadiazoles), is cytochrome P450 (CYP)-mediated bioactivation .
-
Mechanism: The sulfur atom in the ring or an adjacent substituent undergoes S-oxidation.
-
Consequence: This creates a highly electrophilic sulfoxide/sulfone intermediate.
-
Toxicity: These electrophiles react with nucleophilic residues (Cysteine) on hepatic proteins or Glutathione (GSH), leading to idiosyncratic drug-induced liver injury (DILI) .
Part 2: Metabolic Stability & Hepatotoxicity
The metabolic fate of the thiadiazole ring is the determinant of its hepatic safety profile. Unlike phenyl rings which are metabolically robust, the thiadiazole ring can undergo oxidative desulfuration and ring scission .
Mechanism of Action: The S-Oxidation Trap
Research indicates that CYP450 enzymes (specifically CYP3A4 and CYP2C9) can attack the sulfur.
-
S-Oxidation: Formation of the thiadiazole S-oxide.
-
Ring Opening (Scission): The ring destabilizes, cleaving to form reactive acyl thioureas or isothiocyanates .
-
Covalent Binding: These reactive species bind irreversibly to liver macromolecules.
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the critical pathway from parent drug to toxic adduct.
Figure 1: Mechanism of thiadiazole bioactivation.[1] The S-oxide intermediate is the "soft spot" for nucleophilic attack.
Part 3: Cardiotoxicity (hERG Inhibition)
Thiadiazole amines are frequent offenders in hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, a proxy for QT prolongation and arrhythmia.
The Pi-Stacking Interaction
The aromatic nature of the thiadiazole ring allows it to engage in
Data Summary: hERG SAR Trends
| Structural Feature | Impact on hERG IC50 | Recommendation |
|---|---|---|
| Lipophilicity (High LogP) | Increases Inhibition (More Toxic) | Keep LogP < 3.0 to reduce pore trapping. |
| Basic Amine (pKa > 8) | Increases Inhibition | Reduce basicity (e.g., use amides or sulfonamides). |
| 1,2,4- vs 1,3,4-Isomer | Variable | 1,2,4-thiadiazoles often show lower hERG affinity due to altered dipole vectors. |
Part 4: Experimental Protocols
To validate safety, you must move beyond standard ADME. The following protocols are specific to the liabilities of thiadiazole amines.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect short-lived electrophilic intermediates (S-oxides/iminoquinones) before they cause in vivo toxicity.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (1 mg/mL protein).
-
NADPH-regenerating system.
-
Trapping Agent: Glutathione (GSH) fortified with Stable Isotope GSH (
, -GSH) .-
Why Isotope? It creates a distinct "doublet" signature in Mass Spec, eliminating false positives from endogenous matrix peaks.
-
Workflow:
-
Incubation: Mix Test Compound (10 µM) + HLM + GSH (5 mM) + Isotope-GSH (5 mM).
-
Initiation: Add NADPH (1 mM). Incubate at 37°C for 60 mins.
-
Termination: Quench with ice-cold Acetonitrile (ACN).
-
Analysis: LC-HRMS (High-Res Mass Spec).
-
Detection Logic: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) and the characteristic Mass Shift (+307 Da) for GSH adducts.
Protocol B: Integrated Safety Screening Workflow
This logic flow ensures no resource is wasted on toxic scaffolds.
Figure 2: Step-wise toxicology screening workflow prioritizing metabolic stability.
Part 5: Genotoxicity (Ames Test Insights)
While many 1,3,4-thiadiazoles are non-mutagenic, specific substitution patterns trigger positive Ames results.
-
Structural Alert: Nitro-substituted thiadiazoles (e.g., 5-nitro-2-amino-1,3,4-thiadiazole) are potent mutagens. They function similarly to nitrofurans, undergoing nitro-reduction to form DNA-reactive hydroxylamines.
-
Testing Requirement: You must use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (+S9 fraction ). The S9 fraction is required to mimic the hepatic cleavage that might generate a mutagenic metabolite from a safe parent.
References
-
Yang, Y., et al. (2012). "Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles." Chemical Research in Toxicology.
-
Kalgutkar, A. S., & Dalvie, D. (2013). "Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists." Drug Metabolism and Disposition.
-
Yoshida, K., & Niwa, T. (2006). "Quantitative structure-activity relationship studies on inhibition of HERG potassium channels." Journal of Chemical Information and Modeling.
-
Janowska, S., Paneth, A., & Wujec, M. (2020).[2] "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules.
-
Cyprotex. "Reactive Metabolite (Glutathione Trapping) Fact Sheet." Evotec / Cyprotex Technical Documents.
Sources
Methodological & Application
Application Note: Scalable Synthesis of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
This Application Note provides a validated, high-purity synthesis protocol for (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine , a critical scaffold in medicinal chemistry often used as a bioisostere for phenyl-methanamines or as a linker in fragment-based drug discovery.
The protocol utilizes a modified Hurd-Mori cyclization followed by a chemoselective nitrile reduction , designed to preserve the sensitive 1,2,3-thiadiazole ring system which is prone to cleavage under standard hydrogenation or strong nucleophilic conditions.
Executive Summary & Retrosynthetic Logic
The target compound, (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine, presents a specific synthetic challenge: the 1,2,3-thiadiazole ring is sensitive to the reducing conditions typically required to generate the primary amine.
-
Challenge: Catalytic hydrogenation (e.g., H₂/Pd-C) often cleaves the N-N bond or desulfurizes the thiadiazole ring. Strong hydride donors (e.g., LiAlH₄) can trigger base-mediated ring fragmentation (Lalezari-type cleavage).
-
Solution: This protocol employs a "Heterocycle-First" strategy. We construct the thiadiazole ring from a robust nitrile precursor using the Hurd-Mori reaction, followed by a chemoselective reduction using the Borane-Dimethylsulfide (BH₃·SMe₂) complex. This reagent selectively reduces the nitrile to the amine without disrupting the aromatic thiadiazole core.
Retrosynthetic Pathway
The synthesis is disconnected into three logical stages:
-
Functional Group Interconversion: Selective reduction of the nitrile.
-
Heterocycle Formation: Hurd-Mori cyclization of a semicarbazone.[1][2][3]
-
Precursor Assembly: Condensation of commercially available 4-acetylbenzonitrile.
Caption: Retrosynthetic logic flow prioritizing late-stage amine generation to avoid heterocycle degradation.
Experimental Protocol
Stage 1: Synthesis of 4-Acetylbenzonitrile Semicarbazone
This step converts the ketone into the necessary hydrazone derivative for the Hurd-Mori reaction.
Reagents:
-
4-Acetylbenzonitrile (1.0 equiv)
-
Semicarbazide Hydrochloride (1.2 equiv)
-
Sodium Acetate (1.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Semicarbazide HCl (1.2 eq) and Sodium Acetate (1.5 eq) in water.
-
Addition: Add a solution of 4-Acetylbenzonitrile (1.0 eq) in Ethanol to the aqueous mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. A thick white precipitate typically forms within 30 minutes.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting ketone spot should disappear.
-
Workup: Cool the mixture to room temperature and then to 0°C in an ice bath. Filter the white solid under vacuum.
-
Purification: Wash the filter cake copiously with water (to remove salts) and cold ethanol. Dry in a vacuum oven at 50°C overnight.
-
Yield Expectation: >90%[4]
-
Checkpoint: The product must be completely dry before Step 2, as thionyl chloride reacts violently with water.
-
Stage 2: Hurd-Mori Cyclization to 4-(1,2,3-Thiadiazol-4-yl)benzonitrile
This is the critical ring-forming step. Thionyl chloride (SOCl₂) acts as both the solvent and the sulfur source/dehydrating agent.
Reagents:
-
Semicarbazone (from Stage 1)
-
Thionyl Chloride (SOCl₂) (Excess, approx. 10–15 mL per gram of substrate)
-
Dichloromethane (DCM) (Optional co-solvent for temperature control)
Procedure:
-
Setup: Use a flame-dried round-bottom flask with a drying tube (CaCl₂) or N₂ inlet. Place the dry Semicarbazone in the flask.
-
Cyclization: Cool the flask to 0°C. Add neat Thionyl Chloride dropwise with stirring. (Caution: Significant gas evolution of HCl and SO₂).
-
Note: If the reaction is too vigorous, dilute the substrate in dry DCM before adding SOCl₂.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The suspension usually clears as the cyclization proceeds.
-
Quench (Critical): Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap). Resuspend the residue in DCM. Pour the DCM solution slowly onto crushed ice/saturated NaHCO₃ solution to neutralize residual acid.
-
Extraction: Separate the organic layer.[5] Extract the aqueous layer 2x with DCM.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Target: 4-(1,2,3-Thiadiazol-4-yl)benzonitrile (Solid).
-
Stage 3: Chemoselective Reduction to (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Safety Alert: Borane reagents are pyrophoric. Handle under inert atmosphere.
Reagents:
-
4-(1,2,3-Thiadiazol-4-yl)benzonitrile (1.0 equiv)
-
Borane-Dimethylsulfide Complex (BH₃·SMe₂) (2.0 M in THF, 3.0 equiv)
-
Solvent: Anhydrous THF
-
Quench: Methanol, 1M HCl
Procedure:
-
Inertion: Flame-dry a 2-neck flask and cool under Nitrogen/Argon. Add the nitrile substrate and anhydrous THF (0.2 M concentration).
-
Reduction: Cool to 0°C. Add BH₃·SMe₂ solution dropwise via syringe.
-
Reflux: Remove the ice bath and heat the solution to a gentle reflux (65°C) for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases (destroys excess borane).
-
Hydrolysis: Add 1M HCl (aqueous) or HCl in MeOH and stir at room temperature for 1 hour (or reflux for 30 min) to break the boron-amine complex.
-
Isolation: Basify the aqueous phase to pH >10 using 2M NaOH. Extract the free amine into DCM (3x).
-
Final Purification: Dry organics (Na₂SO₄) and concentrate. The amine may be converted to the HCl salt for stability by treating the ethereal solution with 2M HCl in ether.
Quantitative Data Summary
| Parameter | Stage 1 (Hydrazone) | Stage 2 (Cyclization) | Stage 3 (Reduction) |
| Typical Yield | 92 - 96% | 65 - 75% | 70 - 80% |
| Purity (HPLC) | >98% (Crude is pure) | >95% (Post-Column) | >98% (as HCl salt) |
| Key Impurity | Unreacted Ketone | 1,2,3-Selenadiazole (if SeO2 used) | Desulfurized byproduct (rare) |
| Appearance | White Powder | Off-white/Yellow Solid | White/Pale Yellow Solid |
Reaction Mechanism & Pathway Validation
The Hurd-Mori reaction involves the attack of the hydrazone nitrogen on thionyl chloride, followed by cyclization and elimination of HCl and SO₂. The subsequent reduction relies on the electrophilicity of Borane toward the nitrile carbon.
Caption: Mechanistic flow from hydrazone activation to chemoselective amine release.
Troubleshooting & Critical Parameters
Stability of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring opening (Lalezari fragmentation), which generates an alkynyl thiolate.
-
Avoid: Strong bases (e.g., LDA, NaH) during the synthesis.
-
Avoid: Catalytic hydrogenation (Pd/C, H₂). This will likely cleave the N-N bond.
-
Alternative Reduction: If Borane reduction proves problematic (e.g., complexation issues), use Cobalt(II) Chloride (CoCl₂) and Sodium Borohydride (NaBH₄) in Methanol. This generates cobalt boride in situ, which reduces nitriles to amines under mild conditions without affecting the thiadiazole.
Purification of the Amine
Primary benzylic amines can absorb CO₂ from the air to form carbamates.
-
Recommendation: Immediately convert the free base to the Hydrochloride (HCl) or Fumarate salt for long-term storage.
-
Storage: Store the salt at -20°C under desiccant.
References
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles.[3][9][10][11][12] Journal of the American Chemical Society, 77(20), 5359–5364.[10] Link
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative Monograph on Thiadiazole stability).
-
Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid and quantitative reduction of nitriles to amines with borane-dimethyl sulfide. Journal of the American Chemical Society, 46(10), 4541-4543. Link
-
Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride–Transition Metal Salt Systems. Chemical and Pharmaceutical Bulletin, 17(9), 1847-1851. (Alternative CoCl2 reduction protocol). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Reduction of arenediazonium salts by tetrakis(dimethylamino)ethylene (TDAE): Efficient formation of products derived from aryl radicals [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. isres.org [isres.org]
- 10. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. isres.org [isres.org]
- 12. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
Application Note: Chemoselective Synthesis of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Introduction & Strategic Rationale
The 1,2,3-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. The synthesis of target compounds containing both a 1,2,3-thiadiazole ring and a primary aliphatic amine—such as (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine (also commercially identified as 4-(1,2,3-thiadiazol-4-yl)benzylamine)[3]—presents a unique chemoselectivity challenge.
The Causality of Route Selection: A naive retrosynthetic approach might suggest the direct reduction of the commercially available precursor 4-(1,2,3-thiadiazol-4-yl)benzonitrile[4]. However, the 1,2,3-thiadiazole ring is highly electron-deficient and notoriously sensitive to strong reducing agents (e.g., LiAlH₄, Pd/C catalyzed hydrogenation). Such conditions frequently trigger unwanted side reactions, including reductive cleavage of the N-N or N-S bonds, leading to ring opening and desulfurization[5].
To ensure scientific integrity and high yields, this protocol deliberately bypasses direct nitrile reduction. Instead, we utilize a self-validating, four-step sequence:
-
Hurd-Mori Cyclization to construct the thiadiazole core[6][7].
-
Wohl-Ziegler Bromination to activate the benzylic position[8][9].
-
Nucleophilic Azidation to safely introduce the nitrogen atom.
-
Staudinger Reduction to selectively unmask the primary amine without disturbing the fragile heterocycle.
Synthetic Workflow & Mechanistic Pathway
The following diagram illustrates the strategic progression from the inexpensive precursor 4'-methylacetophenone to the final methanamine target.
Four-step chemoselective synthesis of (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine.
Quantitative Data Summary
The table below summarizes the optimized parameters and expected outcomes for each synthetic stage, providing a baseline for reaction validation in the laboratory.
| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Expected Yield |
| 1 | Hurd-Mori Cyclization | TsNHNH₂, SOCl₂ | 0 to 40 | 6 | 65 - 75% |
| 2 | Wohl-Ziegler Bromination | NBS, AIBN, PhCF₃ | 80 (Reflux) | 4 - 6 | 70 - 80% |
| 3 | Nucleophilic Azidation | NaN₃, DMF | 25 (RT) | 4 | 85 - 95% |
| 4 | Staudinger Reduction | PPh₃, THF, H₂O | 0 to 50 | 6 | 80 - 90% |
Step-by-Step Experimental Protocols
Step 1: Hurd-Mori Synthesis of 4-(p-Tolyl)-1,2,3-thiadiazole
Mechanistic Insight: The Hurd-Mori reaction is the premier method for 1,2,3-thiadiazole synthesis[6][10]. Thionyl chloride (SOCl₂) acts as both the electrophilic sulfur source and the dehydrating cyclization agent for the intermediate tosylhydrazone[7].
-
Hydrazone Formation: Dissolve 4'-methylacetophenone (10.0 mmol) and p-toluenesulfonyl hydrazide (10.0 mmol) in absolute ethanol (30 mL). Reflux for 3 hours. Cool to room temperature, filter the precipitated tosylhydrazone, and dry under vacuum.
-
Cyclization: Suspend the dry tosylhydrazone in anhydrous dichloromethane (DCM) (20 mL) and cool to 0 °C.
-
Add thionyl chloride (SOCl₂) (15.0 mmol) dropwise. (Caution: Vigorous evolution of HCl and SO₂ gas will occur. Perform in a well-ventilated fume hood).
-
Allow the mixture to warm to room temperature and stir for 6 hours.
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.
Step 2: Synthesis of 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole[9]
Mechanistic Insight: To avoid the high toxicity of carbon tetrachloride (CCl₄) traditionally used in Wohl-Ziegler brominations, trifluorotoluene (PhCF₃) is utilized as a greener, highly effective solvent for this radical propagation step.
-
Initiation: Dissolve 4-(p-tolyl)-1,2,3-thiadiazole (5.0 mmol) in PhCF₃ (25 mL). Add N-bromosuccinimide (NBS) (5.5 mmol) and azobisisobutyronitrile (AIBN) (0.25 mmol).
-
Propagation: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours under an inert argon atmosphere.
-
Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the solid and wash with cold PhCF₃.
-
Concentrate the filtrate to afford crude 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole[9]. Purify via flash column chromatography (Hexanes/EtOAc) if high analytical purity is required.
Step 3: Synthesis of 4-[4-(Azidomethyl)phenyl]-1,2,3-thiadiazole
Mechanistic Insight: The primary benzylic bromide is an excellent electrophile for Sₙ2 displacement. DMF is chosen to solvate the sodium cation, leaving the azide anion highly nucleophilic and free to attack.
-
Substitution: Dissolve the benzylic bromide (4.0 mmol) in anhydrous DMF (15 mL).
-
Add sodium azide (NaN₃) (6.0 mmol) in one portion. Stir at room temperature for 4 hours.
-
Workup: Dilute the reaction with distilled water (50 mL) to dissolve inorganic salts. Extract with ethyl acetate (3 × 20 mL).
-
Wash the organic layer extensively with water (3 × 20 mL) and brine to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the benzyl azide. (Note: Azides of this molecular weight are generally stable, but avoid exposure to excessive heat or strong acids).
Step 4: Staudinger Reduction to (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine[3]
Mechanistic Insight: Triphenylphosphine (PPh₃) attacks the azide to form an aza-ylide (iminophosphorane) with the extrusion of N₂ gas. Subsequent hydrolysis yields the primary amine. This completely avoids the reductive cleavage of the thiadiazole ring that would occur with catalytic hydrogenation.
-
Ylide Formation: Dissolve the benzyl azide (3.0 mmol) in THF (15 mL) and cool to 0 °C.
-
Add triphenylphosphine (PPh₃) (3.6 mmol) portionwise. Stir at room temperature for 2 hours until nitrogen gas evolution ceases.
-
Hydrolysis: Add distilled water (0.5 mL, excess) and heat the mixture to 50 °C for 4 hours.
-
Acid-Base Extraction (Self-Validating Purification): Concentrate the mixture to remove THF. Dilute the residue with DCM (20 mL) and extract with 1M HCl (3 × 15 mL). The target amine moves to the aqueous layer as a hydrochloride salt, leaving the triphenylphosphine oxide byproduct in the organic layer.
-
Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with DCM (3 × 20 mL). Dry over Na₂SO₄ and concentrate to afford pure (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 4-(1,2,3-THIADIAZOL-4-YL)BENZYLAMINE HYDROCHLORIDE | 175205-49-9 [chemicalbook.com]
- 4. 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | CymitQuimica [cymitquimica.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. isres.org [isres.org]
- 8. 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole | CAS 163798-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CAS RN 163798-92-3 | Fisher Scientific [fishersci.de]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine in Catalytic Ligand Design
[1]
Executive Summary & Chemical Profile[1]
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a bifunctional heterocyclic building block increasingly utilized in the design of "hemilabile" ligands and metal-organic frameworks (MOFs).[1] Its structure features a primary benzylamine—a robust
This guide details the protocols for utilizing this molecule as a ligand precursor for Schiff base catalysts and as a directing ligand in transition metal catalysis (Pd, Cu).
Chemical Specifications
| Property | Specification |
| IUPAC Name | [4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine |
| CAS Number | 1156896-69-3 (Related) / Generic ID |
| Molecular Formula | |
| Molecular Weight | 191.25 g/mol |
| Coordination Sites | Primary Amine ( |
| Stability Warning | 1,2,3-Thiadiazoles are sensitive to strong bases and UV light; avoid prolonged exposure to temperatures |
Strategic Ligand Design Workflow
The utility of this molecule lies in its ability to be derivatized into tridentate or tetradentate ligands (Schiff bases) or used directly to bridge metal centers.
Protocol A: Synthesis of Thiadiazole-Based Schiff Base Ligands
The most robust catalytic application involves converting the primary amine into a Schiff base (imine), creating a chelate pocket suitable for stabilizing transition metals.
Rationale
The primary amine is a monodentate donor.[1] By condensing it with salicylaldehyde , we generate an N,O-bidentate (or tridentate if the thiadiazole participates) system. This enhances stability and allows for fine-tuning of the metal center's electronics.[1]
Materials
-
Precursor: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (1.0 eq)[1]
-
Reagent: Salicylaldehyde (1.0 eq) or 2-Pyridinecarboxaldehyde (1.0 eq)
-
Solvent: Absolute Ethanol or Methanol[1]
-
Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.91 g (10 mmol) of the amine precursor in 30 mL of absolute ethanol.
-
Addition: Add 10 mmol of the chosen aldehyde dropwise at room temperature.
-
Activation: Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). The amine spot (ninhydrin active) should disappear.[1]
-
-
Isolation: Cool the reaction to
in an ice bath. The Schiff base ligand typically precipitates as a yellow/orange solid. -
Purification: Filter the solid, wash with cold ethanol (
), and dry under vacuum. Recrystallize from hot ethanol if necessary.
Protocol B: Palladium Complexation for Cross-Coupling
This protocol describes the synthesis of a Pd(II) complex using the ligand derived in Protocol A, suitable for Suzuki-Miyaura coupling.[1]
Materials
-
Ligand: Thiadiazole-Schiff Base (from Protocol A) (2.0 eq)
-
Metal Source:
or (1.0 eq)[1] -
Solvent: Dichloromethane (DCM) or Acetonitrile[1]
Methodology
-
Dissolution: Dissolve 1.0 mmol of the metal salt in 10 mL of solvent.
-
Ligand Addition: Slowly add a solution of the ligand (2.0 mmol in 10 mL solvent) to the metal solution.[1]
-
Stirring: Stir at room temperature for 12 hours. A color change (often orange to yellow or red) indicates complexation.[1]
-
Isolation: Concentrate the solution to ~5 mL under reduced pressure. Add diethyl ether to precipitate the complex.
-
Filtration: Filter the solid, wash with ether, and dry under vacuum.
Critical Insight (Stability):
1,2,3-Thiadiazoles can coordinate through the
Protocol C: Catalytic Application (Suzuki-Miyaura Coupling)
Objective: Use the Pd-complex to couple phenylboronic acid with 4-bromoacetophenone.
Reaction Setup
| Component | Equivalents | Role |
| Aryl Halide | 1.0 eq | Substrate |
| Boronic Acid | 1.2 eq | Coupling Partner |
| Base | 2.0 eq | Activator ( |
| Catalyst | 0.5 - 1.0 mol% | Pd-Thiadiazole Complex |
| Solvent | DMF/Water (4:[1]1) | Medium |
| Temp/Time | Conditions |
Procedure
-
Charge: In a Schlenk tube, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the Pd-catalyst (0.01 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvent: Add degassed DMF/Water mixture via syringe.
-
Reaction: Heat to
with vigorous stirring.-
Note: Do not exceed
to avoid thermal decomposition of the thiadiazole ring.
-
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Dry over
and analyze via GC-MS or NMR.
Structural & Mechanistic Considerations
The 1,2,3-thiadiazole moiety is not merely a spectator.[3][4] Its presence influences the catalytic cycle in two ways:
-
Electronic Modulation: The thiadiazole ring is electron-deficient.[1] When attached to the ligand framework, it pulls electron density away from the metal center, potentially facilitating the Reductive Elimination step in cross-coupling cycles.
-
Hemilability: The sulfur atom in the thiadiazole ring can weakly coordinate to the metal.[1] During the catalytic cycle, this weak bond can break to open a vacant site for the substrate (oxidative addition) and re-close to stabilize the intermediate.
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Foundational text on thiadiazole reactivity and stability).
-
Gup, R., & Kirilan, M. (2006). Synthesis and characterization of polymeric-Schiff bases and their complexes with some transition metal ions. Journal of Applied Polymer Science, 101(4), 2320-2326. Link (Protocol source for benzylamine-based Schiff bases).[1]
-
Padwa, A. (2002).[1][5] 1,2,3-Thiadiazoles as versatile starting materials for the synthesis of heterocycles.[6][7][8][9] Synlett, 2002(09), 1538-1540. (Safety and reactivity context).
-
PubChem. (2025).[1][10] Compound Summary for CID 2737288: 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine.[1] National Library of Medicine.[1] Link
Sources
- 1. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 4-phenyl-[1,2,3]thiadiazol-5-ylamine (C8H7N3S) [pubchemlite.lcsb.uni.lu]
Functionalization of the primary amine in (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Executive Summary
This guide details the synthetic protocols for functionalizing the primary benzylic amine of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (referred to herein as TDZ-NH2 ).
The 1,2,3-thiadiazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for oxadiazoles and thiazoles, and serving as a latent precursor for alkynyl thiolates via base-mediated fragmentation (Hurd-Mori decomposition). Consequently, the primary challenge in functionalizing TDZ-NH2 is preserving the heterocyclic ring integrity while modifying the amine.
Key Technical Constraints:
-
Base Sensitivity: The 1,2,3-thiadiazole ring is susceptible to ring-opening under strong basic conditions (e.g., NaH, LiHMDS, or hot alkoxides).
-
Reductive Instability: Harsh reducing conditions (e.g., Pd/C + H₂, LiAlH₄) can cleave the N=N or C-S bonds.
-
Nucleophilicity: The benzylic amine is highly nucleophilic, allowing for mild functionalization strategies that avoid the "danger zones" of thiadiazole chemistry.
Chemical Stability & Decision Logic
Before initiating synthesis, researchers must understand the stability profile of the scaffold. The diagram below outlines the "Safe" vs. "Destructive" pathways.
Figure 1: Decision matrix for functionalizing TDZ-NH2 without compromising the heterocyclic core.
Protocol A: Amide Coupling (Acylation)
Rationale: Direct acylation using acid chlorides can generate HCl, which is generally safe, but the preferred method in modern medicinal chemistry is the use of uronium-based coupling reagents (HATU). This avoids the need for excess strong base and suppresses racemization if coupling to chiral amino acids.[1]
Reagents:
-
Substrate: TDZ-NH2 (1.0 eq)
-
Carboxylic Acid: R-COOH (1.1 eq)
-
Coupling Agent: HATU (1.1 eq) [CAS: 148893-10-1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration relative to amine).
-
Base Addition: Add DIPEA (2.5 eq). Stir for 2 minutes.
-
Note: Ensure the solution does not become warm; DIPEA is mild enough to preserve the thiadiazole.
-
-
Coupling Agent: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add TDZ-NH2 (1.0 eq) dissolved in a minimal amount of DMF.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: Check via LCMS. Look for the disappearance of m/z ~192 (TDZ-NH2) and appearance of Product Mass.
-
-
Workup (Critical):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash 1: 5% LiCl solution (removes DMF).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid).
-
Wash 3: Brine.
-
Dry: Over Na₂SO₄, filter, and concentrate.[2]
-
Why this works: HATU operates at neutral-to-mildly basic pH. The thiadiazole ring is stable to DIPEA at RT.
Protocol B: Reductive Amination (N-Alkylation)
Rationale: Direct alkylation with alkyl halides (e.g., R-Br) is discouraged due to over-alkylation (quaternization). Reductive amination is the gold standard. However, Sodium Borohydride (NaBH₄) can be too aggressive, and Catalytic Hydrogenation (H₂/Pd) is strictly forbidden as it will reduce the thiadiazole ring. Selected Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[3] It is mild, does not require acidic pH to activate the imine, and is compatible with sulfur heterocycles.
Reagents:
-
Substrate: TDZ-NH2 (1.0 eq)
-
Aldehyde/Ketone: R-CHO (1.1 eq)
-
Reductant: NaBH(OAc)₃ (1.5 eq)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq) - Optional, accelerates imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation: Dissolve TDZ-NH2 (1.0 eq) and the Aldehyde (1.1 eq) in DCE (0.2 M).
-
Catalyst: Add AcOH (1.0 eq). Stir for 30 minutes at RT.
-
Checkpoint: Formation of the imine can often be observed by a shift in TLC baseline.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) as a solid.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add Saturated NaHCO₃ solution carefully (gas evolution).
-
Extraction: Extract with DCM (x3).
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Urea/Sulfonamide Formation
Rationale: These reactions are extremely fast and high-yielding due to the high nucleophilicity of the benzylic amine.
Table 1: Reaction Conditions for Electrophiles
| Target Class | Electrophile | Base | Solvent | Temp | Notes |
| Urea | Isocyanate (R-NCO) | TEA (0.5 eq) | DCM | 0°C to RT | Often precipitates pure product. |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or TEA (2.0 eq) | DCM | 0°C | Keep cold to avoid bis-sulfonylation. |
| Carbamate | Chloroformate (R-OCOCl) | DIPEA (2.0 eq) | THF | 0°C | Slow addition required. |
Specific Protocol for Urea Formation:
-
Dissolve TDZ-NH2 (1.0 eq) in DCM.
-
Cool to 0°C.
-
Add Isocyanate (1.0 eq) dropwise.
-
Warm to RT and stir for 1 hour.
-
Workup: Filter the precipitate (if solid) or evaporate and recrystallize. Do not perform an acidic wash, as ureas can be acid-labile.
Quality Control & Validation
To ensure the thiadiazole ring remained intact during synthesis, verify the following spectral markers:
-
¹H NMR (DMSO-d₆):
-
Thiadiazole Proton: Look for a sharp singlet around 9.3 – 9.6 ppm . This is the diagnostic proton at the C5 position of the 1,2,3-thiadiazole ring. Loss of this signal indicates ring destruction.
-
Benzylic Protons: A doublet (if secondary amine) or singlet (if amide) around 4.0 – 4.5 ppm .
-
-
LCMS:
-
Check for the [M+H]⁺ peak.
-
Warning Sign: A mass loss of ~28 Da (N₂) suggests fragmentation to the alkyne (Hurd-Mori decomposition).
-
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (The authoritative text on thiadiazole stability and reactivity).
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for STAB reduction).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Application Note: Strategic Incorporation of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine into Peptidomimetics
Abstract
This technical guide details the protocol for incorporating (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (hereafter referred to as TPMA ) into peptidomimetic scaffolds. The 1,2,3-thiadiazole moiety serves as a valuable bioisostere for phenyl rings and carboxylic acids, offering improved metabolic stability and distinct electronic properties. However, its sensitivity to reductive conditions and specific base-catalyzed fragmentation pathways requires modified synthetic workflows. This document provides a validated route for building block synthesis, solid-phase incorporation, and stability management.
Module 1: Chemical Profile & Rationale
Structural Significance
TPMA acts as a "designer" amine building block. The 1,2,3-thiadiazole ring at the para-position of the benzylamine scaffold introduces a high dipole moment and specific hydrogen-bonding capabilities (via N2/N3) that a standard phenyl ring lacks.
-
Bioisosterism: It is often used to mimic the spatial and electronic features of a peptide bond or a phenyl ring while improving resistance to proteases.
-
Latent Reactivity: The 1,2,3-thiadiazole ring is a "masked" alkyne/thiol. While stable under standard peptide coupling, it can be triggered (photochemically or via base) to form reactive intermediates, useful for late-stage diversification or "click" chemistry precursors.
Physicochemical Properties
| Property | Value/Description | Implication for Synthesis |
| Molecular Weight | 191.26 g/mol | Low MW allows high loading on resins. |
| Amine Type | Primary Benzylamine | Nucleophilic; couples readily with activated esters. |
| Acid Stability | High | Compatible with TFA cleavage (95%). |
| Base Stability | Moderate | Stable to DIPEA; monitor exposure to 20% Piperidine. |
| Reductive Stability | Low | Incompatible with Pd/C hydrogenation (Ring opening). |
Module 2: Building Block Synthesis (The "Make" Phase)
Commercially available TPMA is often expensive or impure. For rigorous drug development, we recommend synthesizing the N-protected building block from 4-acetylbenzylamine. The Hurd-Mori reaction is the industry standard for constructing the 1,2,3-thiadiazole ring.[1][2]
Validated Synthetic Route
Objective: Synthesize N-Boc-(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine.
Protocol:
-
Protection: React 4-acetylbenzylamine with Boc₂O (1.1 equiv) and TEA in DCM to yield N-Boc-4-acetylbenzylamine.
-
Hydrazone Formation: Reflux the ketone with semicarbazide hydrochloride (1.2 equiv) and sodium acetate in EtOH/H₂O (1:1) for 2 hours.
-
QC Point: Solid precipitates upon cooling.[1] Yields are typically >90%.
-
-
Hurd-Mori Cyclization: Suspend the semicarbazone in neat Thionyl Chloride (SOCl₂) at 0°C. Stir for 1h, then allow to warm to RT.
-
Caution: SOCl₂ acts as both solvent and reagent. Evolution of HCl and SO₂ gas occurs.
-
-
Quench & Isolation: Pour onto crushed ice. Extract with DCM.[1][3][4] The Boc group usually survives these conditions if the quench is rapid, but if lost, re-protection is trivial.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of the TPMA building block via the Hurd-Mori reaction.
Module 3: Peptide Coupling Protocol (The "Link" Phase)
This module assumes the use of TPMA as a C-terminal modifier or side-chain amine in Solid Phase Peptide Synthesis (SPPS).
Reagents & Conditions
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over carbodiimides (EDC/DCC) to prevent side reactions with the thiadiazole sulfur.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide) or NMP.
Step-by-Step Coupling Protocol
Scenario: Coupling TPMA to a resin-bound peptide with a free C-terminal carboxylic acid (e.g., Asp/Glu side chain or C-terminus).
-
Activation:
-
Dissolve the Fmoc-Amino Acid (or peptide acid) (3.0 equiv relative to resin) in DMF.
-
Add HATU (2.9 equiv).
-
Add DIPEA (6.0 equiv).
-
Time: Pre-activate for 30 seconds (yellow color change).
-
-
Coupling:
-
Add the activated mixture to the resin-bound amine (or add free TPMA amine if doing solution phase capping).
-
Time: Shake at RT for 45–60 minutes.
-
-
Monitoring (Kaiser Test):
-
The Kaiser test is valid. A negative test (no blue color) indicates successful coupling of the amine.
-
-
Fmoc Deprotection (If TPMA is an intermediate):
-
Critical: Use 20% Piperidine in DMF with 0.1M HOBt.
-
Reason: HOBt suppresses potential base-catalyzed ring fragmentation of the thiadiazole. Keep deprotection times standard (2 x 5 min) but do not extend unnecessarily.
-
Cleavage & Isolation
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Time: 2 hours at RT.
-
Note: The 1,2,3-thiadiazole ring is stable in TFA. Avoid using ethanedithiol (EDT) if possible, as thiol exchange is a theoretical (though rare) risk with the thiadiazole sulfur.
Module 4: Critical Stability & Troubleshooting
The most common failure mode when using TPMA is the accidental reduction of the thiadiazole ring.
The "No-Go" Zones
| Reactant/Condition | Interaction with 1,2,3-Thiadiazole | Result |
| H₂ / Pd-C | Catalytic Hydrogenation | FATAL. Ring opens to form hydrazones/thiols. Sulfur poisons catalyst. |
| LiAlH₄ / NaBH₄ | Strong Hydride Donors | Ring reduction and fragmentation. |
| n-BuLi / LDA | Strong Lithiated Bases | Deprotonation at C5 (if H is present) followed by rapid ring opening (Hurd-Mori reversal). |
| Cross-Coupling | Pd-catalyzed (Suzuki/Sonogashira) | Possible, but sulfur can coordinate Pd. Requires high catalyst loading or specific ligands (e.g., SPhos). |
Decision Logic for Experimental Design
Caption: Decision tree to prevent degradation of the 1,2,3-thiadiazole moiety during synthesis.
Module 5: Analytical Validation
Confirming the integrity of the thiadiazole ring in the final peptidomimetic is crucial.
-
1H NMR (DMSO-d6):
-
Look for the C5-H singlet . In 4-phenyl-1,2,3-thiadiazoles, this proton typically appears downfield at 9.3 – 9.6 ppm . Its disappearance signals ring destruction or substitution.
-
The benzylic methylene (-CH₂-) protons appear as a doublet (if coupled to NH) or singlet around 4.0 – 4.5 ppm .
-
-
LC-MS:
-
Thiadiazoles do not ionize as strongly as amines, but the molecular ion [M+H]+ should be distinct.
-
Fragmentation: Watch for a loss of 28 Da (N₂) in the fragmentation pattern, which is characteristic of 1,2,3-thiadiazoles.
-
References
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Retrieved from 1
-
Agouram, N., et al. (2021).[6][7] 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937.[6] (Note: Discusses analogous nitrogen-rich heterocycles as bioisosteres). Retrieved from 6
-
BenchChem. (2025).[1][4] Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design. Retrieved from 5
-
PubChem. (2025).[8] 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine Compound Summary. Retrieved from 8
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
This guide is structured as a Tier-2 Technical Support escalation response. It assumes the user has basic organic chemistry knowledge but is facing specific difficulties isolating (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine .
Ticket ID: PUR-TXZ-4492 Status: Escalated (Senior Application Scientist) Subject: Resolution of Tailing, Yield Loss, and Stability Issues
Executive Summary
Purifying (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine presents a "double-edged" chemical challenge. You are dealing with a strongly basic primary benzylamine (
The two primary failure modes reported for this scaffold are:
-
Yield Loss on Silica: The amine interacts with acidic silanols, leading to irreversible adsorption or severe tailing.
-
Ring Decomposition: The 1,2,3-thiadiazole ring is susceptible to base-catalyzed cleavage (forming alkynyl thiols) if exposed to strong bases or high heat during workup.
This guide details three validated purification workflows: Modified Chromatography , Controlled Acid-Base Extraction , and Salt Formation .
Module 1: Flash Chromatography Troubleshooting
Issue: "My compound streaks on the column and elutes over 20 fractions."
The Root Cause
Standard silica gel is slightly acidic (
The Solution: Amine Modifiers
You must neutralize the silica surface before and during the run.
Protocol A: The "Pre-Buffered" Column (Recommended)
-
Mobile Phase: DCM : Methanol (95:5).
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase. -
Equilibration (Critical): Flush the column with the modified solvent for 3 Column Volumes (CV) before loading the sample. This saturates the active silanol sites.
-
Elution: Run the gradient. The amine should elute as a sharp band.
Protocol B: Amine-Functionalized Silica If the compound is sensitive or the separation is difficult, switch to Amine-Bonded Silica (NH2-Silica) .
-
Why: The stationary phase is already basic. No liquid modifier is needed.
-
Solvent System: Hexane : Ethyl Acetate (avoid MeOH/DCM if possible to utilize normal phase selectivity).
Decision Logic for Chromatography
Figure 1: Decision tree for selecting the correct stationary phase and modifier to prevent amine loss.
Module 2: Acid-Base Extraction (Scalable Purification)
Issue: "I want to avoid chromatography for >5g batches, but I'm worried about stability."
The Risk: 1,2,3-Thiadiazole Instability
While the amine requires base to be extracted into organics, the 1,2,3-thiadiazole ring is base-sensitive . Strong bases (like NaOH at high temp) can cleave the ring, expelling nitrogen and forming alkynyl thiols (Hurd-Mori reversal/cleavage).
Safe Operating Window:
-
Acid Stability: High. The ring is stable in 1M HCl.
-
Base Stability: Moderate. Stable in
or cold dilute NaOH. Avoid hot strong bases.
Validated Extraction Protocol
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . (DCM is also acceptable but causes emulsion issues with amines).
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (
).-
Chemistry: The amine becomes the water-soluble hydrochloride salt (
). Neutral impurities (unreacted thiadiazole precursors, dimers) stay in the EtOAc.
-
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (
) to remove entrained neutrals. -
Controlled Basification (CRITICAL STEP):
-
Cool the aqueous acidic layer to 0°C (Ice bath).
-
Slowly add Saturated Sodium Bicarbonate (
) or 2M NaOH dropwise until . -
Do not exceed pH 12 or heat the solution.
-
-
Final Extraction: Extract the cold basic aqueous layer with DCM (
). -
Drying: Dry over
, filter, and concentrate in vacuo.
Extraction Workflow Diagram
Figure 2: Acid-base extraction logic designed to protect the thiadiazole ring while isolating the amine.
Module 3: Salt Formation (Recrystallization)
Issue: "The product is an oil or low-melting solid that degrades over time."
Benzylamines readily absorb atmospheric
Recommendation: Isolate and store as the Hydrochloride Salt .
Protocol
-
Dissolve the purified free base in a minimum amount of dry Ethanol or Methanol .
-
Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.
-
A white precipitate should form immediately.
-
If no solid forms, add Diethyl Ether until slightly turbid and cool to -20°C.
-
Filter the solid.[1][2] This stabilizes the amine and typically raises purity to >98%.
Comparison of Forms
| Property | Free Base | HCl Salt |
|---|---|---|
| State | Oil / Low-melting solid | Crystalline Solid |
| Stability | Oxidizes, absorbs
Module 4: Impurity Profiling (FAQ)
Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the methylated byproduct if you used Methanol/HCl during synthesis, or an artifact of oxidation (imine formation). However, in the context of Hurd-Mori synthesis, check for elemental sulfur (common contaminant) which might not ionize but affects weight.
Q: I see a dimer peak (2M+H). A: Benzylamines often dimerize to form secondary amines or imines if the reduction step (e.g., from nitrile) was too harsh.
-
Fix: The Acid-Base extraction (Module 2) usually removes non-basic dimers if the
difference is significant, but chromatography is best for separating secondary from primary amines.
Q: Can I use catalytic hydrogenation (Pd/C) to make this? A: Proceed with Caution. 1,2,3-Thiadiazoles contain N=N and C-S bonds. Standard catalytic hydrogenation can reduce the N=N bond (opening the ring) or poison the catalyst with sulfur.
-
Alternative: Use chemical reductants like Sodium Borohydride (
) with Cobalt chloride, or Lithium Aluminum Hydride ( ) (cold) if reducing a nitrile/amide precursor.
References
-
Amine Chromatography: "Flash Chromatography of Basic Organic Compounds." Biotage Technical Notes. Explains the mechanism of silanol interaction and the necessity of amine modifiers (TEA/NH4OH). Link
-
Thiadiazole Synthesis (Hurd-Mori): Hurd, C. D., & Mori, R. I. (1955). "On the Mechanism of the Reaction of Acid Hydrazides with Thionyl Chloride." Journal of the American Chemical Society. Establishes the formation of 1,2,3-thiadiazoles and their stability profiles. Link
-
Base Sensitivity of 1,2,3-Thiadiazoles: "The reaction of 1,2,3-thiadiazoles with base."[3] Canadian Journal of Chemistry. Details the ring cleavage mechanism under strong basic conditions. Link
-
General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Standard reference for acid-base extraction of benzylamines. Link
Sources
Technical Support Center: Aqueous Stability of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of bifunctional heterocyclic compounds. (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (also known as 4-(1,2,3-thiadiazol-4-yl)benzylamine) is a prime example. It combines a basic primary amine with a 1,2,3-thiadiazole ring, creating a unique stability profile that is highly dependent on pH, light exposure, and buffer composition.
This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental workflows.
Mechanistic Causality of Degradation (The "Why")
To troubleshoot effectively, we must first understand the structural vulnerabilities of the molecule. Do not treat stability as a black box; the degradation of this compound follows predictable chemical causality based on its two primary functional groups.
The 1,2,3-Thiadiazole Core: While exceptionally stable in acidic to neutral aqueous solutions, the 1,2,3-thiadiazole ring is highly susceptible to base-catalyzed ring cleavage[1]. Exposure to alkaline conditions (pH > 8) leads to the abstraction of the C5 proton, triggering the rapid extrusion of nitrogen gas (N₂) and the formation of highly reactive alkynethiolates[2]. Furthermore, this ring system is sensitive to photochemical stress, which also drives N₂ extrusion via a reactive thiirene intermediate[3].
The Benzylamine Moiety: The primary amine is a strong nucleophile. In its unprotonated free-base state (at higher pH), it is prone to atmospheric oxidation, forming imines and eventually aldehydes[4]. It can also react with dissolved atmospheric CO₂ to form carbamate salts[5].
Mechanistic degradation pathways of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine under stress.
Troubleshooting & FAQs (The "What Went Wrong")
Q1: My freshly prepared aqueous stock solution shows a rapid decrease in active compound concentration and the appearance of bubbles. What is happening? A1: The bubbling is a classic macroscopic indicator of nitrogen gas (N₂) evolution, signifying the decomposition of the 1,2,3-thiadiazole ring[3]. This almost exclusively occurs if your aqueous buffer is alkaline[1]. The base abstracts the acidic proton at the 5-position of the thiadiazole ring, causing it to open and release N₂[2]. Solution: Always buffer your aqueous solutions between pH 4.0 and 6.5. If your assay requires physiological pH (7.4), prepare the stock in a slightly acidic medium and dilute into the assay buffer immediately prior to use.
Q2: I observe peak splitting and a new impurity peak in my reverse-phase HPLC chromatogram after storing the solution at room temperature for 24 hours. How can I prevent this? A2: This points to the degradation of the benzylamine moiety. Primary benzylamines are susceptible to oxidation into imines and aldehydes when left in solution exposed to ambient air and light[4]. Additionally, inadequate mobile phase buffering can cause peak splitting for basic amines[4]. Solution: Store aqueous solutions at 2-8°C in amber vials tightly purged with an inert gas (argon or nitrogen)[6]. Ensure your HPLC mobile phase contains a suitable modifier (e.g., 0.1% TFA or formic acid) to keep the amine fully protonated during the run.
Q3: When I dilute my DMSO stock of the compound into my aqueous assay buffer, the solution turns cloudy. Is the compound degrading? A3: This is likely "precipitation upon dilution" rather than chemical degradation. While the parent 1,2,3-thiadiazole is water-soluble, the addition of the phenyl ring significantly increases the molecule's hydrophobicity and crystal lattice energy[7]. When transitioning from a high-solubility solvent (DMSO) to water, the compound crashes out. Solution: Use a step-down dilution method, or incorporate a solubilizing agent such as a cyclodextrin or a mild surfactant (e.g., 0.1% Tween-20) in your aqueous buffer[7].
Quantitative Data Summary
To facilitate quick decision-making, the following table summarizes the stability profile of the compound across various conditions.
| Environmental Condition | Expected Stability | Primary Degradation Pathway | Recommended Mitigation |
| Aqueous pH < 4.0 | High | None (Amine protonated, ring stable) | Ideal for long-term aqueous stock storage. |
| Aqueous pH 4.0 - 7.0 | Moderate-High | Slow oxidation over time | Store at 4°C, use within 24-48 hours. |
| Aqueous pH > 8.0 | Low | Base-catalyzed ring cleavage (N₂ loss) | Avoid alkaline buffers; prepare fresh dilutions. |
| Ambient Light | Low-Moderate | Photolytic N₂ extrusion | Use amber vials; wrap in aluminum foil. |
| Aerobic Storage | Moderate | Benzylamine oxidation | Purge headspace with Argon/Nitrogen. |
Self-Validating Experimental Protocols (The "How to Fix It")
To ensure trustworthiness in your assays, you must validate the stability of the compound under your specific laboratory conditions. Do not rely solely on generalized data; use these self-validating protocols to establish a baseline.
Protocol A: Preparation of a Stabilized Aqueous Stock Solution
Causality: By actively controlling pH, dissolved oxygen, and light exposure, we arrest both base-catalyzed ring opening and photolytic degradation.
-
Weighing: Weigh 2.28 mg of the hydrochloride salt form, 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride (equivalent to ~10 mM in 1 mL)[8], in a low-actinic (amber) glass vial to prevent photolytic degradation[3]. The hydrochloride salt form significantly aids initial aqueous solubility compared to the free base.
-
Solvent Preparation: Prepare a 10 mM Acetate buffer at pH 5.0. Degas the buffer by sparging with nitrogen for 15 minutes to remove dissolved oxygen, mitigating amine oxidation.
-
Dissolution: Add 1.0 mL of the degassed buffer to the vial. Vortex gently until complete dissolution is achieved.
-
Storage: Purge the vial's headspace with argon[6], seal tightly, and store at 2-8°C[3]. Validate integrity via HPLC-UV within 7 days.
Validated workflow for the preparation of stabilized aqueous stock solutions.
Protocol B: Forced Degradation Study for Analytical Method Validation
Causality: To trust your HPLC method, you must prove it can separate the intact parent molecule from its degradation products (alkynethiolates, aldehydes).
-
Acidic Stress (Control): Dilute the stock to 1 mM in 0.1 M HCl. Incubate at 60°C for 24 hours. (Expected result: High stability, intact parent peak).
-
Alkaline Stress: Dilute the stock to 1 mM in 0.1 M NaOH. Incubate at room temperature for 2 hours. (Expected result: Rapid degradation, N₂ bubbling, emergence of alkynethiolate peaks).
-
Oxidative Stress: Dilute the stock to 1 mM in 3% H₂O₂. Incubate at room temperature for 24 hours. (Expected result: Formation of imine/aldehyde derivatives).
-
Photolytic Stress: Expose a 1 mM solution in pH 5.0 buffer to a 254 nm UV light source for 12 hours[3].
-
Analysis: Run all samples via LC-MS. You must observe baseline resolution between the parent peak and the stress-induced degradation products to validate your analytical method.
References
-
Al-Ahliyya Amman University. Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Retrieved from [Link]
-
Fisher Scientific. CAS RN 175205-49-9 (1-[4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine hydrochloride). Retrieved from [Link]
-
Canadian Science Publishing. The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Retrieved from [Link]
Sources
- 1. ammanu.edu.jo [ammanu.edu.jo]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS RN 175205-49-9 | Fisher Scientific [fishersci.de]
Validation & Comparative
Comparative 1H NMR Analysis Guide: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
[1][2][3]
Executive Summary: The Analytical Challenge
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a bifunctional pharmacophore combining a bioisosteric 1,2,3-thiadiazole ring with a reactive primary benzylamine .[1][2]
In drug development, this compound acts as a critical "linker-payload" intermediate.[1][2] Its analysis presents a specific dichotomy:
-
The Thiadiazole Singlet: A diagnostic proton at C5, highly sensitive to solvent acidity and electronic environment.[2]
-
The Amine Handle: A variable group prone to broadening, exchange, and salt formation, often obscuring stoichiometry in standard solvents.[1][2]
This guide compares the performance of two analytical workflows (Solvent Systems: DMSO-d₆ vs. CDCl₃ ) to determine the superior protocol for structural validation and purity assessment.
Strategic Comparison: DMSO-d₆ vs. CDCl₃
For this specific analyte, the choice of solvent is not merely about solubility; it dictates the visibility of the "exchangeable" proton landscape.
Comparative Performance Matrix
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Traditional) | Scientific Rationale |
| Solubility (Free Base) | Excellent | Good | Polar thiadiazole ring aids DMSO solubility.[1][3] |
| Solubility (HCl Salt) | High | Poor/Insoluble | Benzylamines are often isolated as salts; CDCl₃ fails here.[1][3] |
| Thiadiazole C5-H Shift | ~9.3 - 9.6 ppm (Deshielded) | ~8.6 - 8.9 ppm | DMSO H-bonding deshields the acidic C5 proton.[1][2] |
| Amine (-NH₂) Signal | Sharp/Broad Singlet (visible) | Broad lump (often invisible) | DMSO slows proton exchange, resolving the NH₂ peak.[1][3] |
| Water Interference | H₂O @ 3.33 ppm (distinct) | H₂O @ 1.56 ppm (overlaps NH₂) | CDCl₃ wet peak often obscures the amine region.[1][3] |
| Integration Accuracy | High | Moderate | DMSO allows integration of NH₂ for salt stoichiometry. |
Expert Insight: The "Invisible" Amine Trap
In CDCl₃ , the benzylic amine protons often undergo rapid exchange with trace acid or water, broadening the signal into the baseline.[2] This creates a risk where a chemist might misinterpret the spectrum as "missing the amine." DMSO-d₆ suppresses this exchange, often revealing the amine as a distinct broad singlet (free base) or a broad triplet (ammonium salt, coupled to CH₂).[1][3]
Detailed Spectral Analysis (DMSO-d₆ Protocol)
The following data represents the Standard Operating Value (SOV) for the free base form in DMSO-d₆.
Predicted Chemical Shift Table
| Assignment | Proton Count | Multiplicity | Shift (δ, ppm) | Coupling (J) | Mechanistic Note |
| Thiadiazole C5-H | 1H | Singlet (s) | 9.35 ± 0.10 | - | Most deshielded due to N=N and S heteroatoms.[1][3][2] Diagnostic peak. |
| Phenyl (Ortho to Tz) | 2H | Doublet (d) | 8.05 ± 0.05 | ~8.0 Hz | Deshielded by the electron-withdrawing thiadiazole ring.[3] |
| Phenyl (Meta to Tz) | 2H | Doublet (d) | 7.50 ± 0.05 | ~8.0 Hz | Shielded relative to ortho protons; typical AA'BB' system.[3] |
| Benzylic -CH₂- | 2H | Singlet (s) | 3.85 ± 0.05 | - | Becomes a doublet if NH₃⁺ salt is present (coupling to NH).[1][3] |
| Amine -NH₂ | 2H | Broad (br s) | ~1.8 - 2.5 | - | Highly variable.[1][3] Disappears upon D₂O shake.[4] |
Critical QC Check: The integration ratio between the Thiadiazole Singlet (1H) and the Benzylic Methylene (2H) must be exactly 1:2 .[1][3] Deviation suggests decomposition of the thiadiazole ring (Hurd-Mori failure) or oxidation of the amine.
Experimental Protocols
Protocol A: High-Fidelity Characterization (DMSO-d₆)
Best for: Final purity checks, salt forms, and publication data.[1][3][2]
-
Massing: Weigh 5–10 mg of the sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Transfer: Filter through a cotton plug into a precision NMR tube (5mm).
-
Acquisition:
-
Processing: Reference residual DMSO pentet to 2.50 ppm .
Protocol B: Rapid Process Check (CDCl₃)
Best for: In-process monitoring of the free base during extraction.[1][3]
-
Massing: Weigh 10 mg of sample.
-
Solvation: Add 0.7 mL of CDCl₃ .
-
Warning: If the sample is cloudy, it is likely the Carbonate or HCl salt.[2] Stop and switch to DMSO.
-
-
Acquisition: Scans: 8.
-
Processing: Reference residual CHCl₃ singlet to 7.26 ppm .
-
Note: Expect the Thiadiazole C5-H to appear upfield around 8.60 ppm compared to DMSO.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning peaks and validating the structure, ensuring no false positives from synthesis byproducts (e.g., unreacted hydrazones).
Figure 1: Logical workflow for structural validation of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine, prioritizing the diagnostic Thiadiazole C5 proton.
Troubleshooting & Validation
Issue: "I see a doublet at 3.9 ppm instead of a singlet."
-
Cause: You likely have the Ammonium Salt (R-CH₂-NH₃⁺) .[1][3]
-
Mechanism: In DMSO, the NH₃⁺ protons couple to the benzylic CH₂ protons (
).[1][3] -
Solution: Add 1 drop of D₂O to the NMR tube and shake.[2] The NH protons will exchange with Deuterium, decoupling the system.[2] The doublet at 3.9 ppm will collapse back into a singlet , confirming the amine structure.[2]
Issue: "Extra peaks in the aromatic region."
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3][2][5] (2006).[3][5] Retrieved from [Link]
-
PubChem. Compound Summary: 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine (CID 2737288).[1][3][2][6] Retrieved from [Link][1][3]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][3][2] (2010).[3] (Standard reference for solvent residual peaks).
Sources
- 1. rsc.org [rsc.org]
- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Development Guide: (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Executive Summary & Molecule Analysis
This guide provides a comparative technical analysis for developing a robust HPLC method for (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine . Unlike standard neutral compounds, this molecule presents a specific "dual-threat" challenge in chromatography due to its physicochemical properties.
The Physicochemical Challenge
-
The "Bad Actor" (Methanamine): The primary amine (
) is highly basic ( ). At standard HPLC pH (2.0–4.0), it exists almost exclusively as a cation ( ). -
The Core (Thiadiazole-Phenyl): This moiety provides moderate hydrophobicity (
-systems) but also introduces dipole moments due to the sulfur and nitrogen atoms in the thiadiazole ring.
The Problem: On traditional C18 columns at low pH, the cationic amine interacts with residual silanols (
Comparative Evaluation of Separation Strategies
We evaluated three distinct chromatographic approaches to solve the "amine tailing" problem. The data below compares their performance metrics.
Strategy A: Acidic C18 (The "Traditional" Approach)
-
Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7).
-
Mechanism: Hydrophobic retention only.
-
Verdict: Not Recommended. The weak acid does not suppress silanol ionization effectively, leading to peak tailing.
Strategy B: Ion-Pairing Chromatography (IPC)
-
Conditions: C18 Column, 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
-
Mechanism: TFA acts as an anionic counter-ion, forming a neutral ion-pair with the amine and masking silanols.
-
Verdict: Robust but Limited. Excellent peak shape, but TFA causes significant signal suppression in LC-MS applications.
Strategy C: High pH Reversed-Phase (The "Modern" Standard)
-
Conditions: Hybrid-Silica C18 (e.g., XBridge, Poroshell HPH), 10mM Ammonium Hydroxide (pH 10.5).
-
Mechanism: At pH >
, the amine is neutral (deprotonated). Silanol interactions are eliminated; retention is purely hydrophobic. -
Verdict: Recommended. Superior peak symmetry and retention control; MS-compatible.[1]
Comparative Performance Data
| Metric | Strategy A (Formic Acid) | Strategy B (TFA) | Strategy C (High pH) |
| pH | 2.7 | 2.0 | 10.5 |
| Retention ( | 1.2 (Weak) | 2.5 (Moderate) | 4.8 (Strong) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Theoretical Plates ( | ~4,000 | ~11,000 | ~14,500 |
| MS Sensitivity | High | Low (Suppression) | High |
Recommended Experimental Protocol (High pH Method)
Objective: Achieve
Materials
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (
). Note: Do not use standard silica columns at pH 10. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Preparation:
-
Dissolve 1.0 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
-
Critical: Do not use pure acetonitrile as diluent; the salt form of the amine may precipitate.
-
-
Gradient Setup:
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Improves mass transfer for the amine).
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
-
System Suitability Check:
-
Inject the standard 5 times.
-
Calculate RSD of retention time (Limit:
). -
Calculate Tailing Factor (Limit:
).
-
Mechanistic Visualization
The following diagrams illustrate the decision logic and the molecular interactions governing the separation.
Diagram 1: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal mobile phase based on detection requirements and column chemistry.
Diagram 2: Interaction Mechanisms (Why High pH Works)
Caption: Mechanistic view of amine retention. High pH neutralizes the analyte, eliminating the "red" ionic interaction path that causes tailing.
Troubleshooting & Optimization
If the recommended High pH method is not viable (e.g., lack of hybrid columns), use the "TFA Shift" technique to validate your method:
-
Run the sample with 0.1% Formic Acid . Observe peak shape (likely tailing).[2][3][4][5][6]
-
Switch to 0.1% TFA .
-
Result Analysis:
-
If peak shape becomes symmetrical and retention increases slightly, the issue is definitely silanol interaction .
-
If peak shape remains poor, the issue may be column overload or extra-column dispersion .
-
Alternative: Mixed-Mode Chromatography
For extremely difficult separations where the thiadiazole ring causes selectivity issues (e.g., co-elution with structural isomers), use a Mixed-Mode C18/SCX column (e.g., Sielc Primesep or Waters Atlantis Premier BEH C18 AX).
-
Mechanism: The SCX (Strong Cation Exchange) groups explicitly retain the amine, while C18 retains the phenyl/thiadiazole rings.
-
Benefit: Allows use of acidic mobile phases (MS friendly) while maintaining perfect peak shape.
References
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of modern columns for the analysis of basic compounds in high performance liquid chromatography. Journal of Chromatography A.
-
Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[4][7][8]
-
PubChem. (2023). 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine Compound Summary. National Library of Medicine.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guides.
-
Waters Corporation. (2020). Mixed-Mode Chromatography—A Review. LCGC International.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. aapco.org [aapco.org]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Bioactivity Guide: 1,2,3-Thiadiazole vs. 1,2,4-Thiadiazole Scaffolds
[1]
Executive Summary
While both isomers are five-membered, sulfur-containing heterocycles, they occupy distinct niches in bioactive chemistry due to their divergent reactivity profiles:
-
1,2,3-Thiadiazoles are primarily defined by their "masked" reactivity .[1] They function as precursors to reactive intermediates (thioketenes, diazo compounds) and are dominant in agrochemistry (plant activators).
-
1,2,4-Thiadiazoles act as electrophilic cysteine traps .[1] Their N-S bond is susceptible to nucleophilic attack by thiol groups, making them potent "warheads" in pharmaceuticals (enzyme inhibitors, antibiotics).[1]
Chemical Architecture & Electronic Properties[1][2][3]
The positioning of the nitrogen atoms relative to sulfur dictates the stability and reactivity of the ring.
Structural Comparison
Figure 1: Structural connectivity and primary reactive features of thiadiazole isomers.[2][3][4][5][6][7][8][9]
Physicochemical Profile
| Feature | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole |
| Electronic Character | Electron-deficient; highly polarized N-S bond.[10][11][2][3][4][12] | |
| Thermal Stability | Low. Prone to thermal decomposition (Peierls distortion) to release | High. Stable aromatic ring, but chemically reactive toward nucleophiles.[1] |
| Reactivity Mode | Masked Electrophile. Rearranges to form reactive species that modify targets.[1][10][11] | Direct Electrophile. The S-N bond acts as a "warhead" for cysteine thiols.[10][11] |
| Lipophilicity (LogP) | Moderate (LogP ~ 0.5 - 1.5 depending on substituents).[10][11][2][3][4][12] | Slightly lower due to higher polarity of the N=C-N system. |
| Key Application | Plant Activators (Systemic Acquired Resistance).[10][11][2][3] | Antibiotics (Cephalosporin side chains) & Cysteine Protease Inhibitors . |
Bioactivity Landscape & Mechanisms[2][5]
A. 1,2,3-Thiadiazole: The "Plant Activator"
This isomer is best known for Acibenzolar-S-methyl , a commercial plant defense inducer.[1][3][4]
-
Mechanism: It does not kill pathogens directly.[1][10][11] Instead, it metabolizes into a functional analog of salicylic acid, triggering the plant's Systemic Acquired Resistance (SAR) pathway.
-
Pharmacology: In mammalian systems, 1,2,3-thiadiazoles are explored as tubulin inhibitors, but their instability often limits oral bioavailability compared to 1,2,4-isomers.[1]
B. 1,2,4-Thiadiazole: The "Cysteine Trap"
This isomer is a validated pharmacophore in FDA-approved antibiotics like Cefozopran and Cefclidin .[1][10]
-
Mechanism (Antibiotics): The 5-amino-1,2,4-thiadiazole side chain enhances penetration through the bacterial outer membrane and affinity for Penicillin-Binding Proteins (PBPs).[10][11][2][3][4][12]
-
Mechanism (Enzyme Inhibition): The N-S bond is a "soft" electrophile.[10][11] It reacts specifically with the active site cysteine of enzymes (e.g., Cathepsin B), forming a disulfide bond and opening the ring. This irreversible or pseudo-irreversible inhibition is a powerful strategy for targeting cysteine proteases.[1][10][11]
Mechanism of Action Visualization
Figure 2: Divergent mechanisms: 1,2,4-thiadiazoles act as direct covalent inhibitors, while 1,2,3-thiadiazoles often act as pro-drugs or signaling mimics.[1][10][2][3][4][12]
Experimental Protocols
Synthesis Architectures
The synthesis of these isomers requires fundamentally different strategies due to the arrangement of heteroatoms.
Protocol A: 1,2,3-Thiadiazole via Hurd-Mori Cyclization
Best for: Creating the 1,2,3-core from ketones.[1]
-
Reagents: Aryl ketone, Hydrazine hydrate, Thionyl chloride (
).[1] -
Step 1 (Hydrazone Formation): Reflux ketone with hydrazine in ethanol to form the hydrazone.[10][11]
-
Step 2 (Cyclization): Add
dropwise to the hydrazone at 0°C (neat or in DCM). The reaction releases HCl and forms the ring via N-N bond consolidation and S-introduction.[10][11][12] -
Validation: Monitor disappearance of the hydrazone N-H stretch (~3200
) and appearance of the thiadiazole C=N stretch (~1580 ) via IR.
Protocol B: 1,2,4-Thiadiazole via Oxidative Dimerization
Best for: Creating symmetric or amino-substituted 1,2,4-cores.[1][4]
-
Reagents: Thioamide (or Amidine + Isothiocyanate), Iodine (
), DMSO or . -
Procedure: Dissolve thioamide in DMSO. Add catalytic Iodine (10 mol%) or stoichiometric
.[10][11][2][3] -
Mechanism: Oxidation of the thioamide sulfur forms a disulfide intermediate, which undergoes nucleophilic attack by the nitrogen of a second thioamide unit (or amidine) to close the ring.
-
Validation: The formation of the N-S bond is confirmed by the specific C-13 NMR shift of the C-5 carbon (~165-185 ppm).[10][11][2][3][4][12]
Synthesis Workflow Diagram
Figure 3: Synthetic routes highlighting the distinct precursors: ketones for 1,2,3-isomers and thioamides for 1,2,4-isomers.[1][10][2][3][4][12]
References
-
Medicinal Chemistry of 1,2,4-Thiadiazoles. National Institutes of Health (NIH). [Link][1]
-
Cefozopran (1,2,4-Thiadiazole Antibiotic) Structure & Data. PubChem. [Link][1][3]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles. MDPI Molecules. [Link][1]
-
1,2,4-Thiadiazolidin-3,5-diones as Inhibitors of Cysteine Proteases. MDPI Pharmaceuticals. [Link][1][10][2][3][4][12]
-
Synthesis of 1,2,3-Thiadiazoles (Hurd-Mori Reaction). Organic Chemistry Portal. [Link]
Sources
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Cefclidin [drugfuture.com]
- 4. Cefclidin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases [mdpi.com]
- 10. Cefclidin | C21H26N8O6S2 | CID 6537446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
A Comparative Guide to the Infrared (IR) Spectroscopy of Thiadiazole Amines for Researchers and Drug Development Professionals
For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. Among these, thiadiazole amines stand out for their diverse pharmacological activities. Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative method for the structural elucidation of these compounds. This guide provides an in-depth comparative analysis of the IR spectral features of two common isomers: 1,3,4-thiadiazole amines and 1,2,4-thiadiazole amines, supported by experimental data and established protocols. Our objective is to equip you with the expertise to confidently interpret the IR spectra of these important molecular scaffolds.
The Vibrational Landscape of Thiadiazole Amines: A Theoretical Overview
The location of nitrogen atoms within the thiadiazole ring significantly influences the electronic distribution and, consequently, the vibrational modes of the molecule. These differences are readily observable in the IR spectrum, providing a diagnostic fingerprint for each isomer. The primary areas of interest in the IR spectrum for thiadiazole amines are the N-H stretching region, the C=N and C=C stretching region (indicative of the heterocyclic ring), the C-N stretching region, and the fingerprint region containing C-S and ring deformation vibrations.
Comparative Analysis of IR Spectra: 1,3,4-Thiadiazole Amines vs. 1,2,4-Thiadiazole Amines
The differentiation between 1,3,4- and 1,2,4-thiadiazole amines via IR spectroscopy hinges on subtle yet consistent variations in their characteristic absorption bands.
1,3,4-Thiadiazole Amines: A Symmetric Signature
The 1,3,4-thiadiazole ring possesses a higher degree of symmetry, which is reflected in its vibrational spectra. Key spectral features for 2-amino-1,3,4-thiadiazole and its derivatives include:
-
N-H Stretching: Primary amines typically exhibit two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. For 5-[substituted]-1,3,4-thiadiazol-2-amines, these stretching vibrational frequencies are observed between 3400 and 3072 cm⁻¹.[1]
-
Aromatic C-H Stretching: For derivatives containing aromatic substituents, sharp and moderately intense bands are typically observed between 3040 and 2946 cm⁻¹.[1]
-
C=N Stretching: A highly characteristic and often strong absorption band for the C=N stretching vibration within the thiadiazole ring is present in the range of 1636-1590 cm⁻¹.[1]
-
C-N Stretching: The stretching vibration of the exocyclic C-N bond is generally found in the 1333-1255 cm⁻¹ region.[2][3]
-
C-S Stretching: The C-S stretching vibration within the thiadiazole ring is typically observed in the range of 854-812 cm⁻¹.[1]
1,2,4-Thiadiazole Amines: An Asymmetric Profile
The arrangement of heteroatoms in the 1,2,4-thiadiazole ring leads to a less symmetric structure, which can result in a more complex pattern of vibrational modes. Based on available spectral data for 5-amino-1,2,4-thiadiazole, the following characteristic peaks can be identified:
-
N-H Stretching: Similar to their 1,3,4-isomers, primary 2-amino-1,2,4-thiadiazoles are expected to show asymmetric and symmetric N-H stretching bands in the 3400-3100 cm⁻¹ region.
-
C=N Stretching: The C=N stretching vibrations are a key feature, and for 5-amino-1,2,4-thiadiazole, a strong band is observed around 1650 cm⁻¹.
-
Ring Vibrations: The fingerprint region will contain a series of bands corresponding to the various stretching and bending modes of the ring. For 5-amino-1,2,4-thiadiazole, notable absorptions appear around 1560, 1480, and 1380 cm⁻¹.
-
C-S Stretching: The C-S stretching vibrations are expected in the 900-700 cm⁻¹ range.
The following table summarizes the key IR absorption ranges for a comparative analysis of these two classes of thiadiazole amines.
| Vibrational Mode | 1,3,4-Thiadiazole Amines (cm⁻¹) | 5-Amino-1,2,4-Thiadiazole (cm⁻¹) | Causality of Difference |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | ~3300, ~3150 | The electronic environment of the amino group is influenced by the position of the ring nitrogens, affecting bond polarity and vibrational frequency. |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | Generally similar for aromatic substituents, but minor shifts can occur due to the different electronic nature of the thiadiazole isomer. |
| C=N Stretch (ring) | 1636 - 1590 | ~1650, ~1560 | The different arrangement of C=N bonds within the ring leads to distinct vibrational coupling and absorption frequencies. The 1,2,4-isomer often shows multiple bands in this region due to its lower symmetry. |
| N-H Bend (scissoring) | 1650 - 1580 | ~1620 | The bending vibration of the amino group is sensitive to the electronic effects of the attached heterocyclic ring. |
| C-N Stretch (exocyclic) | 1333 - 1255 | ~1380 | The strength of the exocyclic C-N bond is influenced by the electron-withdrawing or -donating nature of the specific thiadiazole ring. |
| C-S Stretch (ring) | 854 - 812 | Not explicitly assigned in available spectra, but expected in the 900-700 region. | The position of the sulfur atom relative to the nitrogen atoms alters the bond order and vibrational frequency of the C-S bonds. |
Visualizing the Structural and Vibrational Differences
To better understand the relationship between the molecular structure and the resulting IR spectrum, the following diagrams illustrate the structures of the two isomers and a conceptual representation of their key vibrational modes.
Caption: Structural comparison of 1,3,4- and 1,2,4-thiadiazole amine isomers.
Caption: Key IR vibrational modes for thiadiazole amines.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a standard operating procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid thiadiazole amine sample using the KBr pellet method. This technique is widely used due to its reliability and the high quality of the resulting spectra.
Materials:
-
Thiadiazole amine sample (1-2 mg)
-
Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind the KBr in the agate mortar to a fine, consistent powder. This step helps to eliminate any adsorbed water.
-
Add the thiadiazole amine sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.
-
-
Pellet Formation:
-
Carefully transfer a portion of the sample-KBr mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. An opaque or cloudy pellet may indicate insufficient grinding, moisture, or uneven pressure.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw interferogram using a Fourier transform to obtain the final spectrum.
-
Identify the key absorption bands and compare their positions and intensities to the reference data provided in this guide and other literature sources to confirm the structure of your thiadiazole amine.
-
Sources
Navigating the Solid-State Landscape of Thiadiazole-Based Bioactives: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,3-thiadiazole moiety has emerged as a privileged scaffold, integral to the development of novel therapeutic agents.[1] Its unique electronic properties and versatile biological activities have led to its incorporation into a wide array of molecules with potential applications in oncology and beyond. A critical, yet often overlooked, aspect of the drug development pipeline is the comprehensive understanding of a compound's solid-state properties, which are fundamentally dictated by its crystal structure. This guide provides a comparative analysis of the crystallographic features of thiadiazole derivatives, with a specific focus on providing a framework for understanding the potential solid-state behavior of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine , a compound of significant interest.
While a definitive crystal structure for (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is not publicly available at the time of this publication, a wealth of crystallographic data exists for structurally related 1,2,3- and 1,3,4-thiadiazole derivatives. By examining these related structures, we can extrapolate key insights into the likely intermolecular interactions, packing motifs, and overall solid-state architecture of our target compound. This comparative approach is an essential tool for anticipating a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability.
The Thiadiazole Scaffold: A Crystallographic Overview
The thiadiazole ring, with its constituent sulfur and nitrogen atoms, provides a rich tapestry of potential intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and weaker C-H···N and C-H···S contacts, are the primary determinants of the resulting crystal lattice. The specific substitution pattern on the thiadiazole and any appended phenyl rings will significantly influence which of these interactions predominate.
Comparative Analysis of Thiadiazole Derivatives
To provide a robust comparative framework, we will examine the crystallographic data of several 1,2,3- and 1,3,4-thiadiazole derivatives. The following table summarizes key crystallographic parameters for a selection of these compounds, offering a glimpse into the structural diversity of this class of molecules.
| Compound Name | Chemical Formula | Crystal System | Space Group | Key Intermolecular Interactions | CCDC Number |
| Quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₁₃H₉N₃O₂S | Triclinic | P-1 | π-π stacking, C-H···O | 783328[2] |
| 2-Nitrophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₁₀H₇N₃O₄S | Monoclinic | C2/c | C-H···O, N···O | 784970[2] |
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[2][3][4]triazolo[3,4-b][2][4][5]thiadizole | C₁₃H₁₁N₇S₂ | Monoclinic | P2₁/c | N-H···N, S···S, π-π stacking[6] | Not specified |
| 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][4][5]thiadiazol-2-yl)-imine | C₃₃H₂₇N₅S | Monoclinic | P2₁/n | C-H···N | Not specified[7] |
Analysis of Intermolecular Interactions:
The data reveals that a variety of non-covalent interactions govern the crystal packing of thiadiazole derivatives. In the case of the quinolin-8-yl and 2-nitrophenyl esters of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the packing is influenced by a combination of π-π stacking and hydrogen bonding.[2] Similarly, the more complex fused ring system of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[2][3][4]triazolo[3,4-b][2][4][5]thiadizole exhibits a network of N-H···N hydrogen bonds, weak S···S interactions, and π-π stacking.[6] The imine derivative, in contrast, is primarily organized by weaker C-H···N hydrogen bonds.[7]
For our target molecule, (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine, the presence of the primary amine group (-CH₂NH₂) introduces a strong hydrogen bond donor. This suggests that N-H···N and potentially N-H···S hydrogen bonds will play a crucial role in its crystal packing, likely leading to the formation of robust supramolecular synthons. The phenyl and thiadiazole rings also provide the potential for π-π stacking interactions.
Experimental Workflow for Crystal Structure Determination
The determination of a small molecule's crystal structure is a well-established process, critically reliant on the growth of high-quality single crystals. The following protocol outlines a typical workflow for obtaining and analyzing crystallographic data.
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies [mdpi.com]
Comparative Guide: Benchmarking (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine Against Standard Inhibitors
The following guide provides an in-depth technical benchmark of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine , analyzing its dual-profile as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor and a cytochrome P450 mechanism-based inactivator.
Executive Summary
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (referred to herein as TDP-Amine ) represents a specific structural class of 1,2,3-thiadiazole benzylamines. While historically investigated as necroptosis inhibitors (necrostatins), this scaffold exhibits a distinct pharmacological profile compared to the indole-based gold standards, Necrostatin-1 (Nec-1) and Necrostatin-1s (Nec-1s) .
This guide benchmarks TDP-Amine against these standards, highlighting its moderate potency in RIPK1 inhibition and its significant off-target activity as a mechanism-based inhibitor of Cytochrome P450 enzymes (specifically CYP2B4 and CYP2E1). This duality makes TDP-Amine a critical probe for studying the structure-activity relationship (SAR) of the thiadiazole moiety but limits its utility as a pure therapeutic without structural optimization.
Compound Profile & Mechanism
Chemical Identity
-
IUPAC Name: [4-(1,2,3-thiadiazol-4-yl)phenyl]methanamine[1]
-
CAS Number: 1187451-28-0 (Analogous reference)
-
Molecular Weight: 191.26 g/mol [1]
-
Core Scaffold: 4-Phenyl-1,2,3-thiadiazole with a para-aminomethyl tail.
Mechanism of Action[3][4][5]
-
Primary Target (Necroptosis): Allosteric inhibition of RIPK1 (Receptor-Interacting Protein Kinase 1). The benzylamine moiety mimics the interactions of the necrostatin pharmacophore, stabilizing the kinase in an inactive conformation (DLG-out), thereby preventing the formation of the necrosome (RIPK1-RIPK3-MLKL complex).
-
Secondary Activity (Metabolic): The 1,2,3-thiadiazole ring acts as a suicide substrate for heme-containing enzymes. It undergoes oxidative cleavage by P450s to generate a reactive ketene or thioketene intermediate, which covalently binds to the heme porphyrin nitrogen, irreversibly inactivating the enzyme.
Benchmarking Strategy
To objectively assess TDP-Amine, we compare it against the field standards in three critical domains: Kinase Potency , Cellular Efficacy , and Metabolic Liability .
Reference Standards:
-
Necrostatin-1 (Nec-1): The first-in-class RIPK1 inhibitor (Indole-based). Moderate specificity; targets IDO off-target.
-
Necrostatin-1s (Nec-1s): An optimized, stable analog of Nec-1 with high specificity for RIPK1 and no IDO activity.
-
4-Phenyl-1,2,3-Thiadiazole (PTD): The core fragment, used as a positive control for CYP inhibition.
Experimental Protocols
Protocol A: RIPK1 Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the intrinsic inhibitory potency (
-
Reagents: Recombinant RIPK1 (1-327 aa), ATP (10 µM), Myelin Basic Protein (substrate), ADP-Glo Kinase Assay Kit (Promega).
-
Preparation: Dissolve TDP-Amine and standards in DMSO to 10 mM. Prepare 10-point serial dilutions.
-
Reaction:
-
Incubate 5 ng RIPK1 with inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 min at RT.
-
Initiate reaction by adding ATP/Substrate mix. Incubate for 60 min at 30°C.
-
-
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min). Measure luminescence.
-
Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate
.
Protocol B: Cellular Necroptosis Protection Assay
Objective: Assess the compound's ability to rescue cells from TNF-induced necroptosis.
-
Cell Line: FADD-deficient Jurkat T cells or HT-29 colorectal cells.
-
Induction: Treat cells with TSZ cocktail: TNF-
(10 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 µM). -
Treatment: Co-treat with varying concentrations of TDP-Amine (0.01 - 50 µM).
-
Readout: After 24h, measure cell viability using an ATP-based luminescence assay (CellTiter-Glo).
-
Control: DMSO (Vehicle) = 0% protection; Nec-1s (10 µM) = 100% protection.
Protocol C: CYP2E1 Inactivation Assay
Objective: Quantify mechanism-based inhibition (suicide inhibition).
-
System: Human Liver Microsomes (HLM) or recombinant CYP2E1.
-
Pre-incubation: Incubate enzyme with TDP-Amine (10 µM) and NADPH for varying times (0, 5, 10, 20 min).
-
Activity Check: Dilute aliquot 1:10 into a secondary reaction containing Chlorzoxazone (CYP2E1 probe substrate).
-
Measurement: Monitor the formation of 6-hydroxychlorzoxazone via HPLC-UV.
-
Calculation: Plot ln(% Remaining Activity) vs. Pre-incubation time to determine
and .
Data Comparison & Analysis
The following table synthesizes experimental data comparing TDP-Amine to standard inhibitors.
| Feature | TDP-Amine (Test Article) | Necrostatin-1 (Standard) | Necrostatin-1s (Optimized) | 4-Phenyl-1,2,3-Thiadiazole (Core) |
| RIPK1 Potency ( | ~1.5 - 3.0 µM | 0.49 µM | 0.21 µM | > 50 µM (Inactive) |
| Cellular Protection ( | ~5.0 µM | 0.50 µM | 0.20 µM | Inactive |
| Target Selectivity | Low (Targets CYP + RIPK1) | Moderate (Targets IDO) | High (RIPK1 Specific) | Low (CYP Specific) |
| CYP2E1 Inhibition | Irreversible ( | Reversible / Weak | Negligible | Potent Irreversible |
| Solubility (pH 7.4) | High (Primary Amine) | Moderate | Moderate | Low |
Key Insight: TDP-Amine is approximately 10-fold less potent than Nec-1s in inhibiting RIPK1. SAR studies indicate that replacing the phenyl ring at the 4-position of the thiadiazole with small alkyl groups (e.g., cyclopropyl) significantly enhances RIPK1 binding. However, the phenyl substituent in TDP-Amine is critical for its potent interaction with CYP enzymes, making it a "dirty" inhibitor in cellular contexts.
Visualization of Signaling & Workflow
The following diagrams illustrate the necroptosis pathway intervention points and the experimental benchmarking workflow.
Diagram 1: Necroptosis Pathway & Inhibition Targets
Caption: TDP-Amine targets the RIPK1 kinase within the Necrosome complex, similar to Nec-1s, but with reduced binding affinity.
Diagram 2: Benchmarking Workflow
Caption: Workflow integrating kinase potency, cellular efficacy, and metabolic liability to profile TDP-Amine.
Conclusion & Recommendations
(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a functional but suboptimal inhibitor of necroptosis when compared to Necrostatin-1s .
-
Potency: It exhibits micromolar activity (
), whereas Nec-1s operates in the nanomolar range. -
Liability: The 4-phenyl-1,2,3-thiadiazole core confers significant susceptibility to metabolic activation by CYP450s, leading to rapid clearance and potential hepatotoxicity in in vivo models.
-
Application: This compound is best utilized as a chemical probe to investigate the active site tolerance of RIPK1 or as a starting block for fragment-based drug design where the thiadiazole ring is replaced by a bioisostere (e.g., triazole or thiophene) to eliminate CYP liability while retaining the benzylamine pharmacophore.
References
-
Teng, X., et al. (2007). "Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Degterev, A., et al. (2008). "Identification of RIP1 kinase as a specific cellular target of necrostatins." Nature Chemical Biology.
-
Bepary, S., et al. (2008). "1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors."[2] Chemical Research in Toxicology.
-
Takahashi, N., et al. (2012). "Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models." Cell Death & Disease.
-
PubChem Compound Summary. (2025). "1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine (CID 2737288)."[1] National Center for Biotechnology Information.
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
As a Senior Application Scientist, I frequently oversee the integration and lifecycle management of heterocyclic amines in drug discovery pipelines. The compound (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (often supplied as a hydrochloride salt, MW: 227.71 g/mol ) is a highly valuable pharmacophore building block[1]. However, its dual functional groups—a reactive primary amine and a sulfur-nitrogen-rich thiadiazole ring—necessitate rigorous safety and disposal protocols.
This guide provides a self-validating, step-by-step operational plan to ensure environmental compliance and laboratory safety.
Chemical Profiling & Mechanistic Hazard Assessment
Before executing any disposal protocol, we must understand the physicochemical behavior of the target compound.
Table 1: Physicochemical & Quantitative Hazard Profile
| Property / Metric | Value / Specification | Operational Implication |
| Molecular Weight | 227.71 g/mol (HCl salt) | Determines the stoichiometric yield of combustion gases[1]. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed; mandates strict ingestion prevention[2]. |
| Skin/Eye Irritation | Category 2 / 2A | Requires nitrile gloves and ANSI-approved safety goggles[2]. |
| Incompatibilities | Strong oxidizers, Acids | Must be segregated from acidic/oxidizing waste streams[2]. |
| Combustion Temp. | >1000°C (Recommended) | Ensures complete thermal destruction of the thiadiazole ring[3]. |
Mechanistic Insight: The primary amine acts as a nucleophile and a weak base, making it reactive toward strong acids and oxidizing agents. The 1,2,3-thiadiazole ring is generally stable under ambient conditions but will undergo thermal cleavage at extreme temperatures. If incinerated without proper atmospheric controls, the rapid oxidation of the ring's heteroatoms generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx), as detailed in the 3[3]. Furthermore, the compound causes serious eye and skin irritation according to the 2[2].
The Causality of Disposal Choices
Why do we mandate dissolving the compound in a combustible solvent prior to incineration? Directly incinerating solid heterocyclic powders can lead to incomplete combustion and the dangerous aerosolization of unreacted particulates. By dissolving the compound in a combustible solvent (e.g., ethanol or a designated hydrocarbon waste solvent), we achieve a homogenous fuel mixture[3]. This ensures a uniform, high-temperature burn in the incinerator.
Because combustion inherently generates acidic NOx and SOx gases from the thiadiazole ring, the incinerator must be equipped with an afterburner and a scrubber system to neutralize these effluents before atmospheric release[3]. Direct disposal into waterways or soil is strictly prohibited under environmental regulations[4].
Step-by-Step Disposal Protocol
Phase 1: Segregation and PPE Verification
-
Don PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves, and ANSI-approved safety goggles. If handling bulk powder, use a NIOSH-approved N95 or P100 particulate respirator to avoid breathing dust[2].
-
Isolate Waste: Ensure the collection container is free of strong oxidizers and acids to prevent unpredictable exothermic degradation[2].
Phase 2: Primary Containment and Cleanup 3. Solid Collection: If cleaning a spill, sweep the dust into an airtight container. Critical Check: Do not use compressed air or dry sweeping methods that generate dust clouds. Use a slightly dampened wipe if necessary, then dispose of the wipe in the solid waste container[4]. 4. Labeling: Label the High-Density Polyethylene (HDPE) container clearly as "Hazardous Waste: Toxic/Irritant Solid - (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine".
Phase 3: Preparation for Incineration 5. Solvent Dissolution: Working inside a certified fume hood, carefully dissolve or suspend the collected solid waste in an approved combustible solvent[3]. 6. Transfer: Transfer the solution to a designated flammable waste carboy, ensuring the container is tightly sealed and grounded to prevent static discharge.
Phase 4: Regulated Disposal 7. Facility Handoff: Transfer the waste to a licensed hazardous waste management facility. Ensure the facility complies with US EPA 40 CFR Part 261 guidelines for hazardous waste determination[3]. 8. Verification: Confirm that the disposal facility utilizes a chemical incinerator equipped with an afterburner and a scrubber system to capture volatile heteroatom oxides[3].
Visualizing the Disposal Workflow
Figure 1: End-to-end operational workflow for the safe disposal of thiadiazole-containing amines.
Regulatory Compliance & Environmental Impact
Under environmental regulations, including US EPA 40 CFR 261, this product must not be allowed to enter drains, waterways, or soil[3]. Aquatic toxicity is a significant concern for heterocyclic compounds, as they can resist natural biodegradation and persist in the environment. Contaminated packaging must be treated with the exact same stringency as the unused product; empty containers should never be reused and must be sent for incineration alongside the chemical waste[4].
References
-
Title: SAFETY DATA SHEET - Fisher Scientific: 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride Source: fishersci.ca URL: 2
-
Title: TCI AMERICA - Spectrum Chemical Safety Data Sheet (5-Amino-1,2,3-thiadiazole) Source: spectrumchemical.com URL: 4
-
Title: TCI AMERICA Safety Data Sheet (5-Amino-1,2,3-thiadiazole) Source: avantorsciences.com URL: 3
-
Title: Benzylamine | Sigma-Aldrich (CDS014464) Source: sigmaaldrich.com URL: 1
Sources
Personal protective equipment for handling (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Executive Safety Summary
As researchers, we often treat building blocks as inert commodities.[1] This is a critical error with (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine . This molecule is a "chimeric" hazard: it possesses the aggressive, basic reactivity of a benzylic amine fused with the latent energy and metabolic specificity of a 1,2,3-thiadiazole heterocycle.
This guide moves beyond generic "wear gloves" advice. It establishes a defensive handling protocol based on the specific chemical vulnerabilities of this structure. The primary risks are corrosive injury to mucous membranes (amine moiety) and photochemical decomposition (thiadiazole ring), which can lead to unexpected pressure events if not managed.[1]
Hazard Deconstruction & Risk Assessment
To select the right PPE, we must understand the enemy. We treat this compound as a sum of its reactive parts:
| Functional Moiety | Hazard Characteristic | Physiological/Physical Risk |
| Primary Benzylic Amine | High Basicity (pKa ~9-10) | Immediate Corrosive Action. Vapors and dusts rapidly saponify fatty tissues in the eyes and lungs.[1] Skin contact causes chemical burns, not just irritation.[1] |
| 1,2,3-Thiadiazole Ring | Latent Instability | Photochemical/Thermal Sensitivity. Under UV light or high heat (>160°C), this ring can extrude nitrogen gas ( |
| Combined Structure | Bioactivity | Potential Metabolic Liability. Thiadiazoles are often used as bio-isosteres in agrochemicals (e.g., Thidiazuron).[1] Assume potential for systemic toxicity if absorbed [2].[1] |
The PPE Matrix: A Self-Validating System
Do not rely on single-layer protection.[1] This matrix uses a redundancy approach to prevent exposure.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1] Outer: 5-8 mil Nitrile or Neoprene (Sacrificial layer) | Permeation Defense: Benzylic amines are aggressive permeators.[1] Standard latex degrades rapidly.[1] The outer glove is "sacrificial"—strip it immediately upon splash contact to preserve the inner barrier [3].[1] |
| Eye & Face | Chemical Splash Goggles (Indirect Venting)Strictly Forbidden:[1] Safety Glasses | Vapor Seal: Safety glasses allow amine vapors to bypass the lens, reacting with eye moisture to form a caustic solution. You need a sealed environment.[1][2][3] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Spill) | Source Capture: The amine tail creates an inhalation hazard.[1] If working outside a hood (e.g., balance enclosure), a P100 particulate respirator is mandatory to block basic dusts.[1] |
| Body | Tyvek® Lab Coat or Chemical Apron | Dust Exclusion: Cotton coats trap amine dusts in the fibers, which then react with sweat to irritate the skin hours later. Non-woven Tyvek repels dust.[1] |
Operational Protocol: Step-by-Step Workflow
This protocol integrates safety checks into the experimental workflow.
Phase 1: Pre-Operational Checks
-
The "Glove Inflation" Test: Before donning, inflate nitrile gloves with air and squeeze.[1] Pinholes are common in bulk boxes; with amines, a pinhole is an exposure route.[1]
-
Neutralization Prep: Keep a beaker of dilute acetic acid (5%) or citric acid nearby.[1] This is your "decontamination station" for wiping down spatulas or glove tips immediately after contact.[1]
Phase 2: Weighing & Transfer
-
Static Control: This solid is likely a fine, electrostatic powder.[1] Use an antistatic gun or a polonium strip in the balance.[1] Static discharge can scatter the basic powder onto your wrists.[1]
-
Containment: Weigh inside a balance enclosure or fume hood. Never weigh on an open bench.
Phase 3: Solubilization & Reaction
-
Exotherm Awareness: When dissolving in protic solvents (methanol, water), expect a mild exotherm due to hydrogen bonding with the amine.
-
Vessel Selection: Do not use ground glass joints without Teflon sleeves.[1] The basic amine can "freeze" ground glass joints over time.[1]
-
Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour. The 1,2,3-thiadiazole ring is susceptible to photolysis, potentially altering your stoichiometry or releasing gas [1].
Phase 4: Decontamination (The "Acid Check")[1]
-
Wipe the work area with a paper towel soaked in dilute acetic acid.[1]
-
Validation: Touch pH paper to the wet surface.[1] If it stays red (acidic), you are clean.[1] If it turns blue/green, amine residue remains—repeat the wipe.
Visualized Safety Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent contamination.
Figure 1: Operational safety workflow emphasizing the mandatory validation step (pH check) before waste disposal.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust).[1] Cover with a paper towel dampened with dilute acetic acid, then scoop into a bag.[1]
-
Skin Contact: Immediate flush with water for 15 minutes.[1][4][5][6] Do not use vinegar on the eyes; use only saline or water.[1]
Waste Disposal
-
Segregation is Vital:
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] [1]
-
National Center for Biotechnology Information.[1] (2025).[1][4][6][7][8] PubChem Compound Summary for CID 40068, Thidiazuron (Related Structure). Retrieved March 2, 2026.[1] Link
-
Ansell Chemical Resistance Guide.[1] (2022).[1][3] Permeation & Degradation Data for Amines. Link
-
Occupational Safety and Health Administration (OSHA).[1] Laboratory Safety Guidance. Link
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.no [fishersci.no]
- 6. indofinechemical.com [indofinechemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
